Product packaging for Conivaptan Hydrochloride(Cat. No.:CAS No. 168626-94-6)

Conivaptan Hydrochloride

Katalognummer: B1669424
CAS-Nummer: 168626-94-6
Molekulargewicht: 535.0 g/mol
InChI-Schlüssel: BTYHAFSDANBVMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Conivaptan hydrochloride is the hydrochloride salt of conivaptan. It is an antagonist for two of the three types of arginine vasopressin (AVP) receptors, V1a and V2, and is used for the treatment of hyponatraemia (low blood sodium levels) caused by syndrome of inappropriate antidiuretic hormone (SIADH). It has a role as a vasopressin receptor antagonist and an aquaretic. It contains a conivaptan.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and is indicated for heart failure and has 2 investigational indications.
See also: Conivaptan (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H27ClN4O2 B1669424 Conivaptan Hydrochloride CAS No. 168626-94-6

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2.ClH/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22;/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYHAFSDANBVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168585
Record name Conivaptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168626-94-6
Record name Conivaptan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168626-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conivaptan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conivaptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CONIVAPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L57R6X36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Conivaptan Hydrochloride: A Technical Guide to its Mechanism of Action in Renal Collecting Ducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conivaptan (B1669423) hydrochloride, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, exerts its primary physiological effect on the renal collecting ducts.[1][2] By competitively blocking the V2 receptor, conivaptan effectively inhibits the action of AVP, leading to aquaresis—the excretion of electrolyte-free water.[3][4] This whitepaper provides a comprehensive technical overview of the molecular mechanism of action of conivaptan in the renal collecting ducts, detailing the underlying signaling pathways, presenting key quantitative data, and outlining representative experimental protocols.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of water homeostasis.[3][4] In the kidney, AVP binds to the V2 receptors located on the basolateral membrane of principal cells in the collecting ducts.[3] This interaction triggers a signaling cascade that culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, thereby increasing water reabsorption.[3][4] In conditions of euvolemic and hypervolemic hyponatremia, excessive or inappropriate AVP secretion leads to water retention and dangerously low serum sodium levels.[2][5]

Conivaptan hydrochloride offers a targeted therapeutic approach by directly antagonizing the effects of AVP at the V2 receptor in the renal collecting ducts.[3][4] This antagonism blocks the downstream signaling events, preventing AQP2 translocation and promoting the excretion of free water, which helps to correct serum sodium concentrations.[3][4]

Molecular Mechanism of Action

The primary mechanism of action of conivaptan in the renal collecting ducts is the competitive antagonism of the AVP V2 receptor. This action disrupts the canonical AVP-V2 receptor signaling pathway, which can be broken down into the following key steps:

  • Receptor Binding: In the physiological state, AVP binds to the V2 receptor, a G-protein coupled receptor (GPCR). Conivaptan, as a competitive antagonist, binds to the V2 receptor, preventing the binding of AVP.[2]

  • G-Protein Signaling: AVP binding normally activates the associated heterotrimeric Gs protein. Conivaptan's blockade of the V2 receptor prevents this activation.

  • Adenylyl Cyclase and cAMP Production: Activated Gs protein stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP). By preventing Gs activation, conivaptan inhibits this increase in intracellular cAMP levels.

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating PKA. The inhibition of cAMP production by conivaptan consequently prevents the activation of PKA.

  • Aquaporin-2 (AQP2) Translocation: PKA activation leads to the phosphorylation of AQP2-containing vesicles, promoting their trafficking and fusion with the apical membrane of the collecting duct cells. Conivaptan's inhibitory effect on PKA prevents this crucial step.

  • Aquaresis: By blocking the insertion of AQP2 water channels into the apical membrane, conivaptan reduces the permeability of the collecting duct to water. This leads to the excretion of excess free water, a process known as aquaresis, which increases urine output and decreases urine osmolality, thereby helping to normalize serum sodium levels.[3]

Quantitative Data

The following tables summarize key quantitative data characterizing the interaction of conivaptan with vasopressin receptors and its physiological effects.

Table 1: this compound Receptor Binding Affinity (Ki)

Receptor SubtypeSpeciesTissue/Cell LineKi (nM)Reference(s)
V1a RatLiver0.48[1]
Human-Nanomolar range[1]
V2 RatKidney3.04[1]
Human-Nanomolar range[1]

Table 2: In Vivo Effects of Intravenous this compound on Aquaresis in Animal Models

Animal ModelDoseEffect on Urine VolumeEffect on Urine OsmolalityReference(s)
Rat (SIADH model) 0.1, 1 mg/kgSignificantly increasedSignificantly decreased[6]
Dog 0.01 - 0.1 mg/kgDose-dependent increaseDose-dependent decrease[1]

Experimental Protocols

This section outlines representative protocols for key experiments used to elucidate the mechanism of action of conivaptan.

Radioligand Binding Assay for Vasopressin Receptors

This assay is used to determine the binding affinity (Ki) of conivaptan for V1a and V2 receptors.

Objective: To quantify the affinity of conivaptan for vasopressin V1a and V2 receptors.

Principle: This is a competitive binding assay where the ability of unlabeled conivaptan to displace a radiolabeled ligand from the receptor is measured.

Materials:

  • Cell membranes expressing human V1a or V2 receptors.

  • Radioligand (e.g., [3H]-Arginine Vasopressin).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled conivaptan.

  • In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of unlabeled conivaptan.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the IC50 value (the concentration of conivaptan that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[7]

cAMP Accumulation Assay in V2 Receptor-Expressing Cells

This functional assay measures the ability of conivaptan to antagonize AVP-induced cAMP production.

Objective: To determine the functional antagonist activity of conivaptan at the V2 receptor.

Principle: Activation of the V2 receptor by AVP leads to an increase in intracellular cAMP. An antagonist will inhibit this response.

Materials:

  • A cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).[8]

  • Arginine Vasopressin (AVP).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).[8]

Procedure:

  • Seed the V2 receptor-expressing cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with a PDE inhibitor.

  • Add varying concentrations of conivaptan to the cells and incubate for a short period.

  • Stimulate the cells with a fixed concentration of AVP (typically the EC80).

  • Incubate for a defined time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Plot the AVP-induced cAMP levels against the conivaptan concentration to determine the IC50 value for the inhibition of cAMP production.

Immunofluorescence Staining for Aquaporin-2 Translocation

This imaging-based assay visualizes the effect of conivaptan on AVP-induced AQP2 trafficking to the plasma membrane.

Objective: To qualitatively or quantitatively assess the inhibition of AVP-induced AQP2 translocation by conivaptan.

Principle: In response to AVP, AQP2 translocates from intracellular vesicles to the apical plasma membrane. This can be visualized using immunofluorescence microscopy.

Materials:

  • Renal collecting duct cell line (e.g., mpkCCD cells).

  • Arginine Vasopressin (AVP).

  • This compound.

  • Primary antibody against AQP2.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Grow collecting duct cells on permeable supports to allow for polarization.

  • Treat the cells with conivaptan or vehicle for a defined period.

  • Stimulate the cells with AVP.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-AQP2 antibody.

  • Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

  • Image the cells using a fluorescence microscope.

  • Analyze the images to assess the localization of AQP2. In AVP-stimulated cells, AQP2 will be concentrated at the apical membrane, while in conivaptan-treated cells, it will remain in a more diffuse, vesicular pattern.

Visualizations

Signaling Pathways

G cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm cluster_lumen Collecting Duct Lumen AQP2_mem Aquaporin-2 (AQP2) Water Water AQP2_mem->Water Reabsorption AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds & Activates Conivaptan Conivaptan Conivaptan->V2R Binds & Inhibits Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active AQP2_vesicle AQP2 Vesicle PKA_active->AQP2_vesicle Phosphorylates AQP2_vesicle->AQP2_mem Translocation

Caption: Conivaptan's mechanism of action in the renal collecting duct.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Cell Membranes with V2 Receptors Incubate Incubate Membranes, Radioligand, and Conivaptan Membranes->Incubate Radioligand Prepare Radioligand ([3H]-AVP) Radioligand->Incubate Conivaptan_prep Prepare Serial Dilutions of Conivaptan Conivaptan_prep->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent antagonist of the vasopressin V2 receptor in the renal collecting ducts. Its mechanism of action is well-characterized and involves the inhibition of the AVP-induced signaling cascade that leads to the translocation of AQP2 water channels. This results in an increase in free water excretion, providing a targeted and effective therapy for the management of euvolemic and hypervolemic hyponatremia. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working in this therapeutic area.

References

Conivaptan Hydrochloride: A Technical Guide to V1a and V2 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of conivaptan (B1669423) hydrochloride for the vasopressin V1a and V2 receptors. Conivaptan is a non-peptide dual arginine vasopressin (AVP) receptor antagonist.[1][2] This document details the quantitative binding data, the experimental protocols used to determine these affinities, and the distinct signaling pathways associated with each receptor subtype.

Quantitative Binding Affinity of Conivaptan Hydrochloride

This compound exhibits a high affinity for both human V1a and V2 vasopressin receptors, with a notable preference for the V2 receptor.[3] Radioligand competition binding assays have demonstrated a tenfold higher affinity for the V2 receptor compared to the V1a receptor.[3] The binding is competitive and reversible.[1] The affinity of a compound for a receptor is often expressed using the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandKi (nmol/L)Species
V1a Conivaptan6.30Human
V2 Conivaptan1.10Human

Table 1: In vitro binding affinities of conivaptan for human V1a and V2 receptors.[4]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for V1a and V2 receptors is typically achieved through competitive radioligand binding assays.[3][5] This technique measures the ability of an unlabeled compound (conivaptan) to displace a radiolabeled ligand that is specifically bound to the receptor.

Membrane Preparation
  • Source: Tissues or cultured cells expressing the vasopressin receptor of interest (V1a or V2) are used. For human receptors, this often involves stably transfected cell lines (e.g., CHO, HEK293).

  • Homogenization: The cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

  • Centrifugation: The homogenate undergoes centrifugation at a low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[6]

  • Resuspension and Storage: The membrane pellet is washed, resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[6] Protein concentration is determined using a standard assay (e.g., BCA assay).[6]

Competitive Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format in triplicate.[7]

  • Components:

    • Receptor Membranes: A specific amount of the prepared membrane homogenate is added to each well.

    • Radioligand: A fixed concentration of a radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin) is used. The concentration is typically at or below its dissociation constant (Kd) for the receptor.

    • Competitor (Conivaptan): A range of concentrations of unlabeled this compound is added to the wells.

    • Controls:

      • Total Binding: Wells containing only the receptor membranes and the radioligand to determine the maximum amount of radioligand that can bind.

      • Non-specific Binding: Wells containing the receptor membranes, the radioligand, and a high concentration of an unlabeled vasopressin analog to determine the amount of radioligand that binds to non-receptor components.[7]

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester.[7] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis
  • Specific Binding: The non-specific binding is subtracted from the total binding to determine the specific binding at each concentration of conivaptan.

  • IC50 Determination: The specific binding data is plotted against the logarithm of the conivaptan concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of conivaptan that inhibits 50% of the specific radioligand binding).

  • Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualization

The V1a and V2 receptors are both G protein-coupled receptors (GPCRs), but they couple to different G proteins and activate distinct intracellular signaling cascades.

V1a Receptor Signaling Pathway

The V1a receptor primarily couples to Gq/11 proteins.[8] Activation of the V1a receptor by vasopressin initiates a signaling cascade that leads to an increase in intracellular calcium. This pathway is crucial for processes such as vasoconstriction, glycogenolysis, and platelet aggregation.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) PKC->CellularResponse Ca_ER->CellularResponse

V1a receptor signaling cascade.

V2 Receptor Signaling Pathway

The V2 receptor couples to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[9] This pathway is central to the antidiuretic effect of vasopressin in the kidneys, where it promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption.[10]

V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP Cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicle->AQP2_insertion Promotes Translocation WaterReabsorption Increased Water Reabsorption AQP2_insertion->WaterReabsorption

V2 receptor signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of conivaptan.

Experimental_Workflow start Start prep_membranes Prepare Receptor Membranes (from cells/tissues) start->prep_membranes setup_assay Set up 96-well Plate Assay prep_membranes->setup_assay add_components Add Components: 1. Membranes 2. Radioligand 3. Conivaptan (variable conc.) setup_assay->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter_wash Filter and Wash to Separate Bound from Free Radioligand incubate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity data_analysis Data Analysis measure_radioactivity->data_analysis calc_specific_binding Calculate Specific Binding data_analysis->calc_specific_binding determine_ic50 Determine IC50 calc_specific_binding->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki end End calculate_ki->end

Workflow for determining binding affinity.

References

In Vivo Pharmacodynamics of Conivaptan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan (B1669423) hydrochloride is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2] AVP plays a critical role in regulating water and electrolyte balance, and its levels are often elevated in conditions such as hyponatremia and heart failure.[1][3] Conivaptan exerts its pharmacodynamic effects through competitive and reversible binding to V1a and V2 receptors.[1][4] Its primary therapeutic action in treating hyponatremia stems from its antagonism of V2 receptors in the renal collecting ducts, leading to aquaresis—the electrolyte-sparing excretion of free water.[3][5] This results in increased urine output, decreased urine osmolality, and a subsequent increase in serum sodium concentrations.[5][6] This guide provides an in-depth overview of the in vivo pharmacodynamics of conivaptan hydrochloride, focusing on key preclinical studies, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: V1a and V2 Receptor Antagonism

Conivaptan's dual antagonism of V1a and V2 receptors results in distinct physiological effects. The V1a receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction, while V2 receptors are predominantly found in the principal cells of the renal collecting ducts and regulate water reabsorption.[1]

Signaling Pathways

The binding of conivaptan to V1a and V2 receptors competitively inhibits the downstream signaling cascades initiated by arginine vasopressin.

G cluster_0 V1a Receptor Signaling Pathway cluster_1 V2 Receptor Signaling Pathway AVP1 Arginine Vasopressin (AVP) V1aR V1a Receptor AVP1->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Conivaptan1 Conivaptan Conivaptan1->V1aR Inhibits AVP2 Arginine Vasopressin (AVP) V2R V2 Receptor AVP2->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2 WaterReabsorption Water Reabsorption AQP2->WaterReabsorption Conivaptan2 Conivaptan Conivaptan2->V2R Inhibits

Conivaptan's dual inhibition of V1a and V2 receptor signaling pathways.

In Vivo Models and Pharmacodynamic Effects

Conivaptan has been evaluated in various animal models to elucidate its pharmacodynamic profile. The most notable models include those for the syndrome of inappropriate antidiuretic hormone (SIADH) and congestive heart failure.

Experimental Workflow: In Vivo Studies

The general workflow for assessing the in vivo pharmacodynamics of conivaptan follows a standardized process from model induction to data analysis.

cluster_animal_prep Animal Preparation & Model Induction cluster_treatment Treatment Administration cluster_data_collection Data Collection cluster_analysis Analysis & Outcome animal_selection Animal Selection (e.g., Rats, Dogs) acclimatization Acclimatization Period animal_selection->acclimatization model_induction Disease Model Induction (e.g., SIADH, Heart Failure) acclimatization->model_induction grouping Randomization into Treatment Groups (Vehicle, Conivaptan Doses) model_induction->grouping drug_admin Drug Administration (e.g., Intravenous Bolus/Infusion) grouping->drug_admin sample_collection Sample Collection (Blood, Urine) drug_admin->sample_collection phys_monitoring Physiological Monitoring (Hemodynamics, Urine Output) drug_admin->phys_monitoring biochem_analysis Biochemical Analysis (Electrolytes, Osmolality) sample_collection->biochem_analysis stat_analysis Statistical Analysis phys_monitoring->stat_analysis biochem_analysis->stat_analysis pd_effects Determination of Pharmacodynamic Effects stat_analysis->pd_effects

A generalized experimental workflow for in vivo pharmacodynamic studies of conivaptan.
Syndrome of Inappropriate Antidiuretic Hormone (SIADH) Rat Model

Experimental Protocol Summary: A rat model of SIADH was established through the continuous subcutaneous administration of arginine vasopressin (AVP) via an osmotic mini-pump, coupled with water loading to induce hyponatremia.[6][7] This model mimics the clinical features of SIADH, including decreased blood sodium concentration and plasma osmolality.[6][7] this compound was administered intravenously to these animals.

Quantitative Data:

Treatment GroupDose (mg/kg, IV)Change in Blood SodiumChange in Plasma OsmolalityReference
Conivaptan0.1Significant IncreaseSignificant Increase[6][7]
Conivaptan1Significant IncreaseSignificant Increase[6][7]
Furosemide10No Significant IncreaseNo Significant Increase[7]

Note: The term "Significant Increase" indicates a statistically significant rise compared to vehicle-treated control animals as reported in the source material. Specific numerical values for mean change and standard deviation were not available in the reviewed abstracts.

Pacing-Induced Heart Failure Dog Model

Experimental Protocol Summary: Congestive heart failure was induced in dogs by chronic rapid right ventricular pacing (260-280 beats/min) for 2 to 3 weeks.[7] This model is characterized by decreased left ventricular dP/dt(max) and cardiac output, and increased left ventricular end-diastolic pressure and total peripheral vascular resistance.[7] Conivaptan was administered as an intravenous bolus.

Quantitative Data:

ParameterConivaptan Dose (0.1 mg/kg, IV)EffectReference
Left Ventricular dP/dt(max)0.1 mg/kgSignificantly Increased[7]
Cardiac Output0.1 mg/kgSignificantly Increased[7]
Left Ventricular End-Diastolic Pressure0.1 mg/kgSignificantly Decreased[7]
Total Peripheral Vascular Resistance0.1 mg/kgSignificantly Decreased[7]
Urine Flow0.1 mg/kgIncreased[7]
Urine Osmolality0.1 mg/kgReduced[7]
Free Water Clearance0.1 mg/kgMarkedly Increased[7]

Note: The reported effects are in comparison to baseline or vehicle-treated animals. The abstracts did not provide specific numerical data for inclusion in this table.

Conclusion

In vivo models have been instrumental in defining the pharmacodynamic properties of this compound. Studies in rat models of SIADH and canine models of heart failure have consistently demonstrated its ability to induce aquaresis, correct hyponatremia, and improve hemodynamic parameters.[6][7] These preclinical findings are a direct consequence of its dual antagonism of vasopressin V1a and V2 receptors. The detailed experimental protocols and quantitative data from these studies provide a solid foundation for understanding the therapeutic potential and mechanism of action of conivaptan in relevant disease states. For a complete and detailed understanding, including comprehensive statistical analyses and methodologies, consultation of the full-text peer-reviewed publications is recommended.

References

Conivaptan Hydrochloride's Effect on Aquaporin-2 Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan (B1669423) hydrochloride, a non-peptide dual antagonist of arginine vasopressin (AVP) receptors V1a and V2, is a critical therapeutic agent in the management of euvolemic and hypervolemic hyponatremia.[1][2] Its primary mechanism of action in correcting water imbalance lies in its potent inhibition of the vasopressin V2 receptor in the renal collecting ducts. This action directly interferes with the trafficking of aquaporin-2 (AQP2) water channels, leading to aquaresis—the electrolyte-sparing excretion of free water.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies relevant to understanding the effect of conivaptan hydrochloride on AQP2 trafficking.

Core Mechanism: Inhibition of AQP2 Translocation

Under normal physiological conditions, AVP binds to the V2 receptor on the basolateral membrane of principal cells in the kidney's collecting ducts.[1] This binding event triggers a signaling cascade that results in the translocation of AQP2-containing vesicles to the apical membrane, thereby increasing water reabsorption.[1][4] this compound competitively and reversibly binds to the V2 receptor, preventing AVP from initiating this cascade.[2] This antagonism blocks the insertion of AQP2 channels into the apical membrane, reducing water permeability and promoting the excretion of free water.[3]

Signaling Pathways

The translocation of AQP2 is a tightly regulated process orchestrated by a well-defined signaling pathway. Conivaptan's intervention at the V2 receptor disrupts this entire downstream cascade.

The Vasopressin-cAMP-PKA Signaling Cascade

The primary pathway governing AQP2 trafficking is initiated by the binding of vasopressin to its V2 receptor, a G-protein coupled receptor (GPCR). This interaction activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates AQP2 at the serine 256 residue (pS256-AQP2).[5][6] This phosphorylation event is a critical trigger for the translocation of AQP2-laden vesicles to the apical plasma membrane, where they fuse and insert the water channels, dramatically increasing water permeability.[5][6]

G Vasopressin-Induced AQP2 Trafficking Pathway cluster_membrane Basolateral Membrane cluster_apical_membrane Apical Membrane V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates AQP2_mem AQP2 Channel Vasopressin Vasopressin (AVP) Vasopressin->V2R Binds Conivaptan Conivaptan Conivaptan->V2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates S256 pS256_AQP2 pS256-AQP2 pS256_AQP2->AQP2_mem Translocation & Fusion

Figure 1. Signaling pathway of vasopressin-induced AQP2 trafficking and its inhibition by conivaptan.

Quantitative Data on the Effect of Vasopressin Receptor Antagonists

While direct quantitative data for conivaptan's effect on AQP2 translocation at the cellular level is not extensively reported in publicly available literature, studies on other selective V2 receptor antagonists, such as lixivaptan (B1674903) and tolvaptan, provide strong evidence of the class effect. These studies demonstrate a significant reduction in vasopressin-stimulated AQP2 phosphorylation and membrane insertion.

CompoundModel SystemTreatmentEffect on pS256-AQP2Reference
LixivaptanMouse collecting duct cells (MCD4)100 nM Lixivaptan + dDAVPPrevented the ~2-fold increase in pS256-AQP2 induced by dDAVP.[7]
TolvaptanMouse kidney slicesTolvaptan + dDAVPSignificantly prevented the dDAVP-induced increase in pS256-AQP2.[8]

dDAVP (desmopressin) is a synthetic analogue of vasopressin that selectively activates the V2 receptor.

Experimental Protocols

Investigating the effects of this compound on AQP2 trafficking involves a combination of in vitro and in vivo models and specialized molecular biology techniques.

Primary Culture of Inner Medullary Collecting Duct (IMCD) Cells

Primary cultures of IMCD cells from rat kidneys are a valuable in vitro model as they endogenously express both the V2 receptor and AQP2.[4][9]

Methodology:

  • Tissue Isolation: Anesthetize rats and perfuse the kidneys with a sterile saline solution. Excise the kidneys and dissect the inner medulla.[4][10]

  • Enzymatic Digestion: Mince the inner medullary tissue and incubate in a digestion buffer containing collagenase and hyaluronidase (B3051955) to release individual cells.[4][10]

  • Cell Seeding: Centrifuge the cell suspension to pellet the cells. Resuspend the cells in a specialized culture medium and seed them onto collagen-coated culture plates.[4][10]

  • Cell Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. The cells are typically ready for experiments within 6-8 days.[4][9]

G IMCD Cell Culture Workflow start Start step1 Isolate Rat Kidneys start->step1 step2 Dissect Inner Medulla step1->step2 step3 Mince Tissue step2->step3 step4 Enzymatic Digestion (Collagenase, Hyaluronidase) step3->step4 step5 Centrifuge and Resuspend Cells step4->step5 step6 Seed on Collagen-Coated Plates step5->step6 step7 Incubate (6-8 days) step6->step7 end Ready for Experiments step7->end

Figure 2. Workflow for primary culture of inner medullary collecting duct (IMCD) cells.

Immunofluorescence Staining for AQP2 Localization

Immunofluorescence microscopy is used to visualize the subcellular localization of AQP2 and assess its translocation to the plasma membrane in response to stimuli and inhibitors.[11][12]

Methodology:

  • Cell/Tissue Preparation:

    • Cultured Cells: Grow IMCD cells on glass coverslips. Treat with vehicle, vasopressin/dDAVP, and/or conivaptan.

    • Kidney Tissue: Perfuse and fix the kidney with 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) and embedding in an optimal cutting temperature (OCT) compound. Cut thin sections using a cryostat.[11][12]

  • Fixation and Permeabilization: Fix the cells/tissue sections with 4% paraformaldehyde. Permeabilize with a detergent such as Triton X-100 to allow antibody access to intracellular epitopes.[13]

  • Blocking: Incubate with a blocking solution (e.g., bovine serum albumin or normal goat serum) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate with a primary antibody specific for AQP2 (total AQP2) or its phosphorylated form (pS256-AQP2) overnight at 4°C.[11][13]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1-2 hours at room temperature.[13]

  • Mounting and Imaging: Mount the coverslips/slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize using a confocal microscope.[14]

Western Blot Analysis of AQP2 Expression and Phosphorylation

Western blotting is employed to quantify the total amount of AQP2 protein and the relative levels of its phosphorylated forms.[5][15]

Methodology:

  • Sample Preparation: Lyse cultured cells or homogenized kidney tissue in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against total AQP2 or pS256-AQP2 overnight at 4°C.[5]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager or X-ray film.[5]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5]

G Western Blot Workflow for AQP2 Analysis start Start step1 Protein Extraction (Lysis Buffer) start->step1 step2 Protein Quantification (BCA/Bradford Assay) step1->step2 step3 SDS-PAGE step2->step3 step4 Protein Transfer to Membrane step3->step4 step5 Blocking step4->step5 step6 Primary Antibody Incubation (anti-AQP2 or anti-pS256-AQP2) step5->step6 step7 Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 Chemiluminescent Detection step7->step8 step9 Image Acquisition and Analysis step8->step9 end Quantified AQP2 Levels step9->end

Figure 3. General workflow for western blot analysis of AQP2 and its phosphorylated forms.

cAMP Measurement Assay

To directly assess the antagonistic effect of conivaptan on V2 receptor signaling, intracellular cAMP levels can be measured.[16]

Methodology:

  • Cell Culture and Treatment: Culture IMCD cells or other suitable cell lines expressing the V2 receptor. Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with a V2 receptor agonist such as AVP or dDAVP.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor assay.[16]

Conclusion

This compound exerts its aquaretic effect by competitively antagonizing the vasopressin V2 receptor, thereby inhibiting the cAMP-PKA signaling pathway that is essential for the phosphorylation and subsequent translocation of AQP2 water channels to the apical membrane of renal collecting duct cells. While direct quantitative data on conivaptan's molecular effects on AQP2 trafficking are limited, evidence from related V2 receptor antagonists strongly supports this mechanism. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular interactions between conivaptan and the AQP2 trafficking machinery, paving the way for a deeper understanding of its therapeutic action and the development of novel therapies for water balance disorders.

References

The Vaptans' Vantage: A Technical Guide to the Cellular Signaling Pathways Modulated by Conivaptan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conivaptan (B1669423) hydrochloride, a non-peptide dual arginine vasopressin (AVP) receptor antagonist, exerts its primary therapeutic effects by targeting the V1a and V2 vasopressin receptors. This technical guide provides an in-depth exploration of the cellular signaling pathways affected by conivaptan, with a focus on its mechanism of action in renal collecting duct principal cells and vascular smooth muscle cells. We will detail the molecular cascade initiated by vasopressin and the precise points of intervention by conivaptan, supported by quantitative data from in vitro and clinical studies. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to the study of conivaptan and other vasopressin receptor antagonists, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a pivotal neurohormone in the regulation of water and electrolyte balance, as well as vascular tone.[1] Its physiological effects are mediated through three G-protein coupled receptor subtypes: V1a, V1b, and V2.[2] Conivaptan hydrochloride is a potent antagonist of both V1a and V2 receptors, making it a valuable therapeutic agent for conditions characterized by excessive water retention and elevated vasopressin levels, such as euvolemic and hypervolemic hyponatremia.[3][4] Understanding the intricate cellular and molecular mechanisms by which conivaptan exerts its effects is paramount for the development of novel therapeutics and the optimization of existing treatment strategies. This guide will dissect the signaling cascades affected by conivaptan, providing a technical resource for researchers in the field.

V2 Receptor Signaling Pathway in Renal Collecting Duct Principal Cells

The predominant therapeutic effect of conivaptan in treating hyponatremia stems from its antagonism of the V2 receptor in the principal cells of the renal collecting ducts.[5] This action leads to aquaresis, the excretion of solute-free water.[5]

Vasopressin-Mediated V2 Receptor Activation

The binding of AVP to the V2 receptor initiates a well-defined signaling cascade:

  • G-Protein Activation: The V2 receptor is coupled to a stimulatory G-protein (Gs). Upon AVP binding, the Gαs subunit exchanges GDP for GTP and becomes activated.[2]

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][7]

  • Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA, in turn, phosphorylates the aquaporin-2 (AQP2) water channel at specific serine residues, most notably Ser256.[7][8] This phosphorylation event is a critical signal for the translocation of AQP2-containing vesicles from the cytoplasm to the apical plasma membrane of the principal cells.

  • Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases the permeability of the collecting duct to water, leading to water reabsorption from the tubular fluid into the bloodstream.

Conivaptan's Point of Intervention

This compound acts as a competitive antagonist at the V2 receptor. By binding to the receptor, it prevents AVP from initiating the downstream signaling cascade. This blockade directly inhibits the production of cAMP and subsequent PKA activation, thereby preventing the phosphorylation and translocation of AQP2 to the apical membrane. The net result is a decrease in water reabsorption and an increase in free water excretion, leading to a rise in serum sodium concentration.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Apical Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to Conivaptan Conivaptan Conivaptan->V2R Blocks Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 AQP2_phosphorylated Phosphorylated AQP2 AQP2_channel AQP2 Channel AQP2_phosphorylated->AQP2_channel Translocates to Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Increases

Caption: V2 Receptor Signaling Pathway and Conivaptan's Inhibition.

V1a Receptor Signaling Pathway in Vascular Smooth Muscle Cells

Conivaptan's antagonism of the V1a receptor contributes to its overall pharmacological profile, primarily by influencing vascular tone.

Vasopressin-Mediated V1a Receptor Activation

The binding of AVP to V1a receptors on vascular smooth muscle cells triggers a distinct signaling pathway:

  • G-Protein Activation: The V1a receptor is coupled to a Gq/11 protein. AVP binding leads to the activation of this G-protein.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Vasoconstriction: The elevated intracellular Ca2+ levels and PKC activation ultimately lead to the contraction of vascular smooth muscle, resulting in vasoconstriction.

Conivaptan's Point of Intervention

Conivaptan competitively blocks the V1a receptor, thereby preventing AVP-induced activation of the Gq/11-PLC pathway. This inhibition leads to a reduction in intracellular calcium mobilization and PKC activation, resulting in vasodilation.

V1aR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Conivaptan Conivaptan Conivaptan->V1aR Blocks Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Caption: V1a Receptor Signaling Pathway and Conivaptan's Inhibition.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of conivaptan with vasopressin receptors and its clinical efficacy.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of Conivaptan

ParameterReceptorCell LineValueReference
Binding Affinity (Kd) Human V1aCHO0.39 nM[2]
Human V2CHO1.21 nM[2]
Functional Antagonism (IC50) AVP-induced Ca2+ mobilization (V1a)CHONot explicitly stated, but potency order consistent with binding[2]
AVP-induced cAMP accumulation (V2)CHONot explicitly stated, but potency order consistent with binding[2]

Table 2: Clinical Efficacy of Intravenous Conivaptan in Hyponatremia

Study PopulationDosageMean Change in Serum Na+ from BaselineReference
Euvolemic or Hypervolemic Hyponatremia20 mg loading dose, then 40 mg/day for 4 days+6.3 mEq/L[6]
Euvolemic or Hypervolemic Hyponatremia20 mg loading dose, then 80 mg/day for 4 days+9.4 mEq/L[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of conivaptan on vasopressin receptor signaling.

Radioligand Binding Assay for V1a and V2 Receptors

Objective: To determine the binding affinity (Kd) of conivaptan for the V1a and V2 vasopressin receptors.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human V1a or V2 receptors.[2]

  • [3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand.

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a known amount of cell membrane preparation, [3H]-AVP at a concentration near its Kd, and binding buffer.

    • Non-specific Binding: Add the same components as for total binding, but also include a high concentration of unlabeled AVP (e.g., 1 µM) to saturate the receptors.

    • Competition Binding: Add the cell membrane preparation, [3H]-AVP, and varying concentrations of conivaptan.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding (to determine Kd of the radioligand), plot specific binding against the concentration of [3H]-AVP and fit the data to a one-site binding model using non-linear regression.

    • For competition binding, plot the percentage of specific binding against the log concentration of conivaptan and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (CHO cells with V1a/V2R) start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition (Conivaptan) prep_membranes->setup_assay add_radioligand Add [³H]-AVP setup_assay->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate Kd, IC₅₀, Ki) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay

Objective: To measure the antagonistic effect of conivaptan on AVP-induced intracellular calcium mobilization via the V1a receptor.

Materials:

  • A cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).[9]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Arginine Vasopressin (AVP).

  • This compound.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Seeding: Seed the V1a-expressing cells into the 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Compound Preparation: Prepare serial dilutions of conivaptan and a fixed concentration of AVP (typically at its EC80 for calcium mobilization).

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the conivaptan dilutions into the appropriate wells and incubate for a short period.

    • Inject the AVP solution into all wells.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence response after AVP addition corresponds to the level of intracellular calcium mobilization.

    • Plot the peak fluorescence response against the log concentration of conivaptan.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of conivaptan for inhibiting AVP-induced calcium mobilization.

cAMP Accumulation Assay

Objective: To quantify the inhibitory effect of conivaptan on AVP-induced cAMP production via the V2 receptor.

Materials:

  • A cell line stably expressing the human V2 receptor (e.g., CHO cells).[2]

  • Cell culture medium.

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Arginine Vasopressin (AVP).

  • This compound.

  • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

Procedure:

  • Cell Seeding and Stimulation:

    • Seed the V2-expressing cells in a suitable plate format.

    • Pre-incubate the cells with the PDE inhibitor.

    • Add varying concentrations of conivaptan to the cells and incubate.

    • Stimulate the cells with a fixed concentration of AVP (typically at its EC80 for cAMP production).

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

  • cAMP Measurement: Follow the instructions of the commercial cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive immunoassay format.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of conivaptan.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of conivaptan for inhibiting AVP-induced cAMP accumulation.

Conclusion

This compound effectively antagonizes both V1a and V2 vasopressin receptors, leading to distinct effects on cellular signaling pathways. Its primary therapeutic benefit in hyponatremia is derived from the blockade of the V2 receptor-mediated Gs-cAMP-PKA pathway in the renal collecting ducts, which prevents aquaporin-2 translocation and promotes aquaresis. Concurrently, its antagonism of the V1a receptor-mediated Gq/11-PLC-Ca2+ pathway in vascular smooth muscle contributes to vasodilation. A thorough understanding of these pathways, supported by quantitative analysis and robust experimental protocols, is essential for the continued development and application of vasopressin receptor antagonists in various clinical settings. This guide provides a foundational resource for researchers dedicated to advancing this field.

References

In Vitro Characterization of Conivaptan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan (B1669423) hydrochloride is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2][3][4] It exhibits nanomolar affinity for both human receptor subtypes in vitro.[1][2][3] The primary pharmacodynamic effect of conivaptan in treating conditions like hyponatremia stems from its antagonism of V2 receptors in the renal collecting ducts, leading to aquaresis—the excretion of free water.[1][2] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the activity of conivaptan hydrochloride, including detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Mechanism of Action

Conivaptan competitively and reversibly binds to both V1a and V2 vasopressin receptors.[5] Antagonism of the V1a receptor can lead to vasodilation, while antagonism of the V2 receptor in the kidneys is responsible for the aquaretic effect.[4] The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[5] This signaling cascade ultimately leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water reabsorption.[1][2] Conivaptan exerts its therapeutic effect by blocking this pathway.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeSpeciesKi (nM)Reference
Vasopressin V1aHuman0.61
Vasopressin V2Human0.66 - 3.04
Vasopressin V1aRat (liver)0.48[6]
Vasopressin V2Rat (kidney)3.04[6]

Table 2: Functional Antagonism of this compound

AssayReceptorParameterValueReference
AVP-stimulated Ca2+ elevationHuman V1aIC50Not explicitly stated, but demonstrated concentration-dependent inhibition.
AVP-stimulated cAMP accumulationHuman V2IC50Not explicitly stated, but demonstrated concentration-dependent inhibition.

Note: While several sources confirm the functional antagonism of conivaptan in these assays, specific IC50 values from these in vitro studies are not consistently reported in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for V1a and V2 Receptors

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for the human V1a and V2 vasopressin receptors.

a. Materials:

  • Membrane Preparations: Cell membranes from a stable cell line expressing either the human V1a or V2 vasopressin receptor.

  • Radioligand:

    • For V1a: [3H]-Arginine Vasopressin (AVP)

    • For V2: [3H]-Arginine Vasopressin (AVP)

  • Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Filtration System: 96-well plate harvester with GF/C filters.

  • Scintillation Counter and scintillation fluid.

b. Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of receptor membrane preparation (3-20 µg protein).

    • 50 µL of serially diluted this compound or vehicle control.

    • 50 µL of radioligand ([3H]-AVP) at a concentration near its Kd.

    • For non-specific binding wells, add 50 µL of unlabeled AVP instead of the test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[7]

  • Washing: Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Radioactivity Measurement: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay for V2 Receptor Antagonism

This protocol describes a cell-based assay to measure the functional antagonistic activity of this compound at the human V2 receptor.

a. Materials:

  • Cell Line: A stable cell line expressing the human V2 vasopressin receptor (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Stimulant: Arginine Vasopressin (AVP).

  • Test Compound: this compound, serially diluted.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

  • Phosphodiesterase (PDE) Inhibitor: (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.[8]

b. Procedure:

  • Cell Plating: Seed the V2 receptor-expressing cells into a 96-well plate and incubate overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and add assay buffer containing the PDE inhibitor and serially diluted this compound or vehicle control. Incubate for 15-30 minutes at 37°C.[8]

  • Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.[8]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

c. Data Analysis:

  • Generate a standard curve for cAMP concentration.

  • Calculate the percentage of inhibition of the AVP-stimulated cAMP response for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Aquaporin-2 (AQP2) Trafficking Assay by Immunofluorescence

This protocol details a method to visually assess the effect of this compound on vasopressin-induced AQP2 translocation to the plasma membrane in renal collecting duct cells.

a. Materials:

  • Cell Line: A renal collecting duct principal cell line (e.g., mpkCCD) that endogenously or exogenously expresses AQP2.

  • Cell Culture Medium and Supplements.

  • Stimulant: Desmopressin (dDAVP), a selective V2 receptor agonist.

  • Test Compound: this compound.

  • Fixative: 4% paraformaldehyde (PFA).

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-AQP2 antibody.

  • Secondary Antibody: Fluorescently-labeled goat anti-rabbit IgG (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI.

  • Mounting Medium.

  • Fluorescence Microscope.

b. Procedure:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment:

    • Control: Treat cells with vehicle.

    • Stimulated: Treat cells with dDAVP (e.g., 1 nM) for 30 minutes.

    • Antagonist Treatment: Pre-incubate cells with this compound (e.g., 1 µM) for 30 minutes, followed by co-incubation with dDAVP for 30 minutes.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary anti-AQP2 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS, stain the nuclei with DAPI, and mount the coverslips onto microscope slides.

  • Imaging: Visualize the subcellular localization of AQP2 using a fluorescence microscope. In control cells, AQP2 should be primarily intracellular. In dDAVP-stimulated cells, AQP2 should translocate to the apical membrane. In cells treated with conivaptan and dDAVP, this translocation should be inhibited.

Visualizations

Vasopressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds & Activates Conivaptan Conivaptan Conivaptan->V2R Binds & Inhibits G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Channel (Membrane Insertion) AQP2_vesicle->AQP2_membrane Translocation

Caption: Vasopressin V2 Receptor Signaling Pathway and Conivaptan Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Cell_Culture 1. Culture V2R-expressing cells Pre_incubation 3. Pre-incubate cells with Conivaptan or vehicle Cell_Culture->Pre_incubation Reagent_Prep 2. Prepare serially diluted Conivaptan and AVP Reagent_Prep->Pre_incubation Stimulation 4. Stimulate cells with AVP Pre_incubation->Stimulation Incubation 5. Incubate for cAMP accumulation Stimulation->Incubation Lysis 6. Lyse cells Incubation->Lysis cAMP_Measurement 7. Measure cAMP levels Lysis->cAMP_Measurement Data_Analysis 8. Analyze data and determine IC50 cAMP_Measurement->Data_Analysis

Caption: Workflow for cAMP Accumulation Functional Assay.

Logical_Relationship cluster_receptors Receptor Targets cluster_effects Physiological Effects Conivaptan This compound V1a V1a Receptor Conivaptan->V1a Antagonizes V2 V2 Receptor Conivaptan->V2 Antagonizes Vasodilation Vasodilation V1a->Vasodilation Leads to Aquaresis Aquaresis (Free Water Excretion) V2->Aquaresis Leads to

Caption: Dual Antagonism and Physiological Effects of Conivaptan.

References

Conivaptan Hydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conivaptan (B1669423) hydrochloride (Vaprisol®), a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, represents a significant advancement in the management of euvolemic and hypervolemic hyponatremia. Developed by Yamanouchi Pharmaceuticals (now Astellas Pharma), conivaptan was the first in its class to receive FDA approval for this indication. Its mechanism of action, targeting the underlying hormonal driver of water retention in hyponatremia, offers a distinct advantage over traditional therapies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of conivaptan hydrochloride, presenting key data, experimental methodologies, and relevant physiological pathways.

Discovery and Rationale

Hyponatremia, the most common electrolyte disorder in hospitalized patients, is frequently caused by excessive secretion of AVP, also known as antidiuretic hormone (ADH)[1]. AVP's primary role in regulating water balance is mediated through the V2 receptor in the renal collecting ducts, which promotes water reabsorption[2][3][4]. The V1A receptor, found on vascular smooth muscle, mediates vasoconstriction[4]. In conditions like the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) or heart failure, non-osmotic AVP release leads to water retention and dilutional hyponatremia[1].

This pathophysiology provided a clear rationale for the development of AVP receptor antagonists. The goal was to create an agent that could induce "aquaresis"—the excretion of electrolyte-free water—to correct serum sodium levels without significantly altering electrolyte balance[5]. Conivaptan (formerly YM087) was identified by Yamanouchi as a potent, non-peptide molecule with high affinity for both V1A and V2 receptors, making it the first dual antagonist of its kind[1][6][7].

Preclinical Development

In Vitro Characterization

Conivaptan's activity was first characterized in vitro to determine its affinity and functional antagonism at human vasopressin receptors. These studies were crucial in establishing its potency and selectivity profile.

Data Presentation: In Vitro Activity of Conivaptan

ParameterReceptor SubtypeValue
Binding Affinity (Ki) Human V1A6.3 nM[8]
Human V21.1 nM[8]
Human V1BNo effect on binding[8]
Functional Antagonism (IC50) Human V1A (AVP-induced Ca²⁺ increase)14.3 nM[8]
Human V2 (AVP-induced cAMP production)1.95 nM[8]

These in vitro studies demonstrated that conivaptan is a potent antagonist with nanomolar affinity for both V1A and V2 receptors, and notably higher affinity for the V2 receptor, without any agonistic activity.[1][8]

Experimental Protocols: In Vitro Assays

  • Receptor Binding Assay: The binding affinity of conivaptan was determined using radioligand binding assays. Human V1A, V1B, and V2 receptors were cloned and transiently expressed in COS-1 cells (monkey renal tissue origin). The ability of conivaptan to displace the binding of radiolabeled [3H]AVP to membrane preparations from these cells was measured to calculate the Ki values.[8]

  • Functional Antagonism Assays:

    • V1A Receptor: COS-1 cells expressing human V1A receptors were used. The antagonistic effect was measured by conivaptan's ability to inhibit the AVP-induced increase in intracellular calcium concentration ([Ca2+]i), a key downstream signal of V1A activation.[8]

    • V2 Receptor: COS-1 cells expressing human V2 receptors were utilized. Functional antagonism was determined by measuring conivaptan's ability to inhibit AVP-stimulated accumulation of cyclic AMP (cAMP), the primary second messenger for the V2 receptor.[8]

Visualization: Conivaptan's Mechanism of Action at the V2 Receptor

G cluster_membrane Collecting Duct Cell Membrane cluster_cell Intracellular V2R V2 Receptor G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Water_Reabsorption Water Reabsorption (Aquaresis) AQP2_channel->Water_Reabsorption Increases AVP Arginine Vasopressin (AVP) AVP->V2R Binds & Activates Conivaptan Conivaptan Conivaptan->V2R Binds & Blocks Conivaptan->Water_Reabsorption Blocks Urine_Output Increased Urine Output Water_Reabsorption->Urine_Output Decreases

Caption: V2 receptor signaling pathway and antagonism by conivaptan.

In Vivo Preclinical Studies

Conivaptan was evaluated in animal models to confirm its aquaretic effects and its ability to correct hyponatremia.

Experimental Protocols: SIADH Rat Model

A rat model of SIADH was developed to mimic the clinical condition. This was achieved by continuous subcutaneous administration of AVP via an osmotic mini-pump to induce antidiuresis. Hyponatremia was then induced in these rats through additional water loading. This model successfully replicated the key characteristics of clinical SIADH, including decreased blood sodium concentration and plasma osmolality.[9]

Visualization: Preclinical Experimental Workflow

G start Develop SIADH Rat Model induce Induce Hyponatremia (AVP Pump + Water Load) start->induce divide Divide into Treatment Groups induce->divide treat_con Administer IV Conivaptan (0.1, 1 mg/kg) divide->treat_con treat_furo Administer IV Furosemide (10 mg/kg) divide->treat_furo treat_veh Administer Vehicle divide->treat_veh measure Measure Blood Electrolytes & Plasma Osmolality treat_con->measure treat_furo->measure treat_veh->measure analyze Analyze & Compare Results measure->analyze

Caption: Workflow for evaluating conivaptan in a rat model of SIADH.

Data Presentation: Efficacy in SIADH Rat Model

Treatment GroupEffect on Blood SodiumEffect on Plasma OsmolalityEffect on Blood Potassium
Conivaptan (0.1, 1 mg/kg IV) Significantly Increased[9]Significantly Increased[9]No significant change
Furosemide (10 mg/kg IV) No Increase[9]No Increase[9]Significantly Lowered[9]

These results demonstrated that conivaptan effectively and specifically corrects hyponatremia in an animal model of SIADH, unlike loop diuretics which cause broader electrolyte loss.[9]

Clinical Development

Conivaptan underwent rigorous clinical evaluation in multicenter, randomized, double-blind, placebo-controlled trials to establish its efficacy and safety in hospitalized patients with euvolemic or hypervolemic hyponatremia.[2][10][11]

Pivotal Clinical Trials

Key trials assessed both intravenous and oral formulations of conivaptan. Patients typically had a baseline serum sodium between 115 and <130 mEq/L.[2][10]

Experimental Protocols: Clinical Trial Design

  • Patient Population: Hospitalized adults with euvolemic or hypervolemic hyponatremia (serum Na+ 115 to <130 mEq/L).[2]

  • Study Design: Double-blind, placebo-controlled, randomized, multicenter studies.[2][10]

  • Interventions:

    • Intravenous (IV): A 20 mg loading dose infused over 30 minutes, followed by a continuous infusion of 20 mg/day or 40 mg/day for up to four days.[11][12] Some studies evaluated doses up to 80 mg/day.[2]

    • Oral: 40 mg/day or 80 mg/day given in two divided doses for 5 days.[10]

  • Primary Efficacy Endpoint: The primary measure was the change in serum sodium, often assessed as the baseline-adjusted area under the curve (AUC) for serum sodium concentration over the treatment period.[2][10]

  • Secondary Endpoints: Included the time to a confirmed increase in serum sodium (e.g., ≥4 mEq/L), the total time the serum sodium was elevated above baseline, and the proportion of patients achieving a normal serum sodium (≥135 mEq/L) or a clinically significant increase (e.g., ≥6 mEq/L).[2][10]

Data Presentation: Efficacy of Intravenous Conivaptan vs. Placebo

Efficacy MeasurePlaceboConivaptan (40 mg/day)Conivaptan (80 mg/day)
LS Mean Serum Na+ Increase from Baseline at End of Treatment 0.8 ± 0.8 mEq/L[2]6.3 ± 0.7 mEq/L[2]9.4 ± 0.8 mEq/L[2]
LS Mean Serum Na+ Increase from Baseline at 24 hours 0.4 ± 0.7 mEq/L[13]6.4 ± 0.7 mEq/L[13]8.1 ± 0.7 mEq/L[13]

Intravenous conivaptan demonstrated a rapid and statistically significant increase in serum sodium levels compared to placebo.[2][13]

Data Presentation: Efficacy of Oral Conivaptan vs. Placebo

Efficacy MeasurePlaceboConivaptan (40 mg/day)Conivaptan (80 mg/day)
LS Mean Serum Na+ Increase from Baseline at End of Treatment 3.4 mEq/L[10]6.4 mEq/L[10]8.2 mEq/L[10]
Median Time to Confirmed Serum Na+ Increase of ≥4 mEq/L 71.7 hours[10]27.5 hours[10]12.1 hours[10]
Patients with Confirmed Normal Na+ (≥135) or Increase ≥6 mEq/L 48%[10]71%[10]82%[10]

The oral formulation also proved effective, though its development was discontinued (B1498344) due to significant drug-drug interactions related to CYP3A4 inhibition.[14]

Pharmacokinetics

Conivaptan exhibits non-linear pharmacokinetics, largely due to the inhibition of its own metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme.[7]

Data Presentation: Pharmacokinetic Parameters in Hyponatremic Patients

ParameterConivaptan (20 mg/day)Conivaptan (40 mg/day)
Clearance (CL) 18.7 L/h[15]9.5 L/h[15]
Elimination Half-life (t½) 5.3 hours[15]10.2 hours[15]
Area Under the Curve (AUC∞) 6,996 ng·h/mL[15]30,771 ng·h/mL[15]

The pharmacokinetics of conivaptan were found not to differ significantly based on the patient's volume status (euvolemic vs. hypervolemic) or the presence of congestive heart failure.[15]

Conclusion and Future Directions

The discovery and development of this compound marked a paradigm shift in the treatment of hyponatremia, moving from non-specific interventions to a targeted, mechanism-based therapy. Preclinical studies robustly established its dual V1A/V2 antagonism and its efficacy in relevant animal models. Subsequent clinical trials confirmed its ability to safely and effectively raise serum sodium levels in hospitalized patients with euvolemic and hypervolemic hyponatremia. While the oral formulation is not available, the intravenous formulation remains an important tool for acute, in-hospital management. The journey of conivaptan from a novel chemical entity to an approved therapeutic agent serves as a prime example of rational drug design targeting a well-defined pathophysiological mechanism.

References

The Structure-Activity Relationship of Conivaptan Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular architecture and its influence on the dual vasopressin V1a and V2 receptor antagonism of conivaptan (B1669423) hydrochloride.

Introduction

Conivaptan hydrochloride, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, represents a significant therapeutic advance in the management of hyponatremia.[1][2] Its clinical efficacy is intrinsically linked to its chemical structure, which dictates its binding affinity and functional antagonism at these two key receptors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of conivaptan and related benzazepine vasopressin antagonists, offering valuable insights for researchers, scientists, and professionals involved in drug development. We will delve into the core structural components of conivaptan, analyze the impact of molecular modifications on receptor affinity, and provide detailed experimental protocols for the key assays cited.

Conivaptan, chemically known as N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide hydrochloride, was discovered by Yamanouchi Pharmaceuticals (now Astellas Pharma).[3] It exhibits nanomolar affinity for both human V1a and V2 receptors, leading to aquaresis—the excretion of free water—without significant electrolyte loss, a desirable characteristic for treating euvolemic and hypervolemic hyponatremia.[2][4]

Core Structural Features and their Role in Activity

The molecular architecture of conivaptan can be dissected into three key moieties, each contributing to its potent and dual antagonistic activity:

  • The Tricyclic Benzazepine Core: This rigid scaffold forms the foundation of the molecule and is crucial for orienting the other functionalities for optimal receptor interaction.

  • The N-Acyl Phenyl Group: This component extends from the benzazepine core and plays a critical role in receptor binding.

  • The Biphenylcarboxamide Moiety: This large, lipophilic group is essential for high-affinity binding and contributes to the dual antagonism.

Systematic SAR studies on conivaptan analogs are not extensively available in the public domain. However, by examining the discovery data for conivaptan (formerly YM087) and SAR studies of structurally related benzazepine and benzodiazepine (B76468) vasopressin antagonists, we can infer the key structural requirements for potent V1a and V2 receptor antagonism.

Data Presentation: Quantitative Structure-Activity Relationship

The following table summarizes the binding affinities of conivaptan for human vasopressin receptors, providing a benchmark for its potent dual antagonism.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
Conivaptan (YM087) Human V1a6.3[5]
Human V21.1[5]
Human V1bNo effect on [3H]AVP binding[5]

Table 1: Binding affinities of conivaptan for human vasopressin receptors.

Structure-Activity Relationship Insights

While a comprehensive SAR table for a series of direct conivaptan analogs is not publicly available, the following points summarize the key SAR findings from studies on conivaptan and related benzazepine vasopressin antagonists:

  • The Benzazepine Core: The tricyclic nature of the imidazo[4,5-d]benzazepine core is a key feature for potent vasopressin antagonism. Modifications to this ring system can significantly impact affinity and selectivity.

  • Substituents on the Benzazepine Core: The 2-methyl group on the imidazole (B134444) ring of conivaptan is considered important for its activity.

  • The N-Acyl Linker: The carbonyl group of the N-acyl linker is a critical hydrogen bond acceptor in the receptor binding pocket.

  • The Central Phenyl Ring: The para-substitution pattern on the central phenyl ring is optimal for connecting the benzazepine core and the biphenylcarboxamide moiety.

  • The Biphenylcarboxamide Moiety: The biphenyl (B1667301) group is a crucial feature for high affinity. The ortho-phenyl substituent on the terminal benzamide (B126) is a key determinant of the dual V1a/V2 activity. The orientation of the two phenyl rings in the biphenyl moiety is also important for receptor interaction.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the SAR studies of vasopressin receptor antagonists.

Radioligand Binding Assays

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human V1a and V2 vasopressin receptors.

a. Membrane Preparation:

  • Human V1a or V2 receptors are transiently or stably expressed in a suitable cell line (e.g., COS-1 or CHO cells).

  • Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

b. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • A fixed concentration of the radioligand, typically [3H]-Arginine Vasopressin ([3H]AVP).

    • Varying concentrations of the unlabeled competitor compound (e.g., conivaptan or its analogs).

    • Cell membranes expressing the target receptor.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled AVP.

  • The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold wash buffer to reduce non-specific binding.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

c. Data Analysis:

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

These assays measure the ability of a compound to antagonize the AVP-induced functional response in cells expressing the V1a or V2 receptor.

a. V1a Receptor Functional Assay (Calcium Mobilization):

  • Cells expressing the human V1a receptor are plated in a 96-well plate and grown to confluence.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • The cells are then washed to remove excess dye.

  • The test compound (antagonist) is added to the wells at various concentrations and incubated for a specific period.

  • Arginine vasopressin (agonist) is then added at a concentration that elicits a submaximal response (e.g., EC80).

  • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • The ability of the antagonist to inhibit the AVP-induced calcium mobilization is quantified, and the IC50 value is determined.

b. V2 Receptor Functional Assay (cAMP Accumulation):

  • Cells expressing the human V2 receptor are plated in a 96-well plate.

  • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • The test compound (antagonist) is added to the wells at various concentrations.

  • Arginine vasopressin (agonist) is then added to stimulate adenylyl cyclase.

  • The reaction is stopped, and the cells are lysed.

  • The amount of cAMP produced is quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • The ability of the antagonist to inhibit the AVP-induced cAMP accumulation is determined, and the IC50 value is calculated.

Mandatory Visualizations

Signaling Pathways

Vasopressin_Signaling cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 AVP V1aR V1a Receptor AVP1->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vaso Vasoconstriction Ca2->Vaso PKC->Vaso AVP2 AVP V2R V2 Receptor AVP2->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 Insertion PKA->AQP2 Water Water Reabsorption AQP2->Water Conivaptan Conivaptan Conivaptan->V1aR Antagonist Conivaptan->V2R Antagonist

Caption: Vasopressin Receptor Signaling Pathways and the Antagonistic Action of Conivaptan.

Experimental Workflow

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis Design Analog Design & Virtual Screening Synthesis Synthesis of Conivaptan Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding V1a/V2a Receptor Binding Assays Purification->Binding Functional In Vitro Functional Assays (Ca²⁺, cAMP) Binding->Functional InVivo In Vivo Animal Models (Optional) Functional->InVivo SAR Structure-Activity Relationship Analysis InVivo->SAR Optimization Lead Optimization SAR->Optimization

Caption: General Workflow for Structure-Activity Relationship (SAR) Studies of Conivaptan Analogs.

Logical Relationships in SAR

SAR_Logic cluster_structure Structural Modifications cluster_activity Biological Activity Core Benzazepine Core V1a_Affinity V1a Receptor Affinity Core->V1a_Affinity V2a_Affinity V2a Receptor Affinity Core->V2a_Affinity Acyl N-Acyl Group Acyl->V1a_Affinity Acyl->V2a_Affinity Biphenyl Biphenylcarboxamide Biphenyl->V1a_Affinity Biphenyl->V2a_Affinity Functional_Potency Functional Potency V1a_Affinity->Functional_Potency Selectivity V2a/V1a Selectivity V1a_Affinity->Selectivity V2a_Affinity->Functional_Potency V2a_Affinity->Selectivity

Caption: Logical Relationships Between Structural Modifications and Biological Activity in Conivaptan SAR.

Conclusion

The dual V1a and V2 receptor antagonist this compound possesses a complex and well-defined structure-activity relationship. Its potent and balanced activity is a result of the specific arrangement and chemical nature of its tricyclic benzazepine core, N-acyl phenyl group, and biphenylcarboxamide moiety. While comprehensive public SAR data on a wide range of conivaptan analogs is limited, the available information from its discovery and studies on related compounds provides a strong foundation for understanding the key molecular determinants of its pharmacological profile. The experimental protocols and visualizations provided in this guide offer a practical framework for researchers engaged in the design and development of novel vasopressin receptor antagonists. Future research focusing on the systematic modification of the conivaptan scaffold will undoubtedly lead to a more refined understanding of its SAR and pave the way for the development of next-generation vaptans with improved therapeutic properties.

References

Methodological & Application

Application Notes and Protocols for Intravenous Administration of Conivaptan Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan (B1669423) hydrochloride is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1] It is utilized in clinical settings to treat euvolemic and hypervolemic hyponatremia by promoting aquaresis, the excretion of free water, without significant electrolyte loss.[2][3] In preclinical research, particularly in rat models, intravenous administration of conivaptan is a key method for investigating its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic potential in various disease models such as heart failure and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[4]

These application notes provide a detailed protocol for the intravenous administration of conivaptan hydrochloride in rats, including preparation of the infusion solution, surgical procedures for catheterization, and a summary of expected pharmacodynamic outcomes.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
AppearanceWhite to off-white or pale orange-white powder[4]
Solubility in Water (23°C)0.15 mg/mL[4]
Commercial FormulationSterile liquid in ampule containing 20 mg this compound, 1.2 g propylene (B89431) glycol, 0.4 g ethanol, and Water for Injection, with lactic acid for pH adjustment to 3.0.[4][5]
Pharmacodynamic Effects of Intravenous Conivaptan in Rats
Dose (mg/kg, i.v.)Effect on Urine VolumeEffect on Urine OsmolalityAnimal ModelReference
0.03Dose-dependent increaseDose-dependent decreaseMyocardial infarction and sham-operated rats[6]
0.1Dose-dependent increaseDose-dependent decreaseMyocardial infarction and sham-operated rats[6]
0.3Dose-dependent increaseDose-dependent decreaseMyocardial infarction and sham-operated rats[6]
0.01 - 0.1IncreasedReducedRat model of SIADH[3]

Experimental Protocols

Preparation of this compound for Intravenous Infusion in Rats

Objective: To prepare a sterile solution of this compound suitable for intravenous administration in rats.

Materials:

  • This compound powder or commercial sterile solution (e.g., Vaprisol®)

  • Vehicle solution: A common vehicle used in rat studies consists of 10% ethanol, 30% propylene glycol, and 60% distilled water for injection.[8] Alternatively, the commercial formulation can be diluted with 5% Dextrose Injection, USP.[5]

  • Sterile vials

  • Sterile syringes and needles (25-27 gauge)[9]

  • 0.22 µm sterile filter

Procedure:

  • Reconstitution from Powder:

    • If using this compound powder, calculate the required amount based on the desired final concentration and the total volume to be prepared.

    • Aseptically weigh the powder and transfer it to a sterile vial.

    • Add the vehicle solution (e.g., 10% ethanol, 30% propylene glycol, 60% distilled water) to the vial in increments, vortexing or sonicating gently after each addition to aid dissolution. Due to the low water solubility of conivaptan, a co-solvent system is necessary.[4]

    • Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a final sterile vial.

  • Dilution from Commercial Solution:

    • The commercial formulation contains 20 mg of this compound in 4 mL.[3]

    • To prepare a desired concentration for rat infusion, aseptically withdraw the required volume from the ampule.

    • Dilute the commercial solution with a suitable sterile diluent, such as 5% Dextrose Injection, USP, to the final desired concentration. For example, to prepare a continuous infusion, withdraw the required dose and dilute it into an appropriate volume for the infusion pump.[5]

  • Final Concentration and Storage:

    • The final concentration should be calculated to allow for the desired dosage to be administered in a suitable volume for the size of the rat (e.g., bolus injection of up to 5 ml/kg or slow infusion).[9]

    • Store the prepared solution according to stability data, typically protected from light.

Intravenous Administration via Tail Vein

Objective: To administer this compound intravenously to a rat via the lateral tail vein. This method is suitable for bolus injections or short-term infusions.

Materials:

  • Prepared sterile this compound solution

  • Rat restrainer

  • Heat source (e.g., heat lamp or warm water bath)

  • 70% isopropyl alcohol swabs

  • Sterile syringes with 25-27 gauge needles or butterfly catheters[9]

  • Gauze

Procedure:

  • Animal Preparation:

    • Gently place the rat in an appropriately sized restrainer, allowing the tail to be accessible.

    • To induce vasodilation of the tail veins, warm the tail using a heat lamp (maintaining a safe distance to prevent burns) or by immersing the tail in warm water (37-40°C) for a few minutes.[10]

  • Injection Site Preparation:

    • Identify one of the lateral tail veins, which run along the sides of the tail.

    • Clean the injection site with a 70% isopropyl alcohol swab.[11]

  • Injection:

    • Hold the tail gently but firmly.

    • Insert the needle (bevel up) into the vein at a shallow angle (approximately 20-30 degrees).[10] A small flash of blood in the needle hub may indicate successful cannulation.

    • Slowly inject the conivaptan solution. There should be no resistance, and no swelling should appear at the injection site. If resistance or swelling occurs, the needle is not in the vein, and a new attempt should be made at a more proximal site.[12]

    • The maximum recommended volume for a bolus injection is 5 ml/kg.[9]

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the site with a piece of gauze to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

Intravenous Administration via Jugular Vein Catheterization (for Continuous Infusion)

Objective: To surgically implant a catheter into the jugular vein of a rat for long-term or continuous intravenous infusion of this compound. This is a surgical procedure requiring anesthesia and aseptic technique.

Materials:

  • Anesthesia (e.g., isoflurane) and anesthetic machine

  • Surgical instruments (forceps, scissors, etc.)

  • Sterile jugular vein catheter (e.g., PE50)

  • Sutures

  • Heparinized saline

  • Infusion pump

  • Prepared sterile this compound solution

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).[13]

    • Shave the surgical area on the ventral side of the neck.

    • Aseptically prepare the surgical site using a surgical scrub (e.g., povidone-iodine followed by alcohol).

  • Catheter Implantation (Summary of a common technique):

    • Make a small incision over the jugular vein.

    • Using blunt dissection, carefully isolate the jugular vein.[14]

    • Place two loose ligatures around the vein.

    • Make a small incision in the vein between the ligatures.

    • Insert the heparinized saline-filled catheter into the vein and advance it towards the heart.[15]

    • Secure the catheter in place with the ligatures.

    • Tunnel the external end of the catheter subcutaneously to exit on the dorsal side of the neck.[16]

    • Close the incision with sutures.

    • Flush the catheter with heparinized saline to ensure patency and cap it.

  • Post-Surgical Recovery:

    • Allow the rat to recover from anesthesia in a warm, clean cage.

    • Administer analgesics as per the approved animal care protocol.

    • Allow a recovery period of several days before starting the infusion.[16]

  • Continuous Infusion:

    • Connect the externalized catheter to an infusion pump containing the prepared this compound solution.

    • Set the infusion rate to deliver the desired dose over the specified period.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_admin Intravenous Administration in Rat prep_start Start: Obtain Conivaptan HCl (Powder or Commercial Solution) reconstitution Reconstitute Powder with Vehicle (e.g., 10% Ethanol, 30% Propylene Glycol, 60% Distilled Water) prep_start->reconstitution If using powder dilution Dilute Commercial Solution (e.g., with 5% Dextrose) prep_start->dilution If using commercial solution sterile_filter Sterile Filter (0.22 µm) reconstitution->sterile_filter dilution->sterile_filter final_solution Final Sterile Solution for Infusion sterile_filter->final_solution admin_choice Choose Administration Route final_solution->admin_choice tail_vein Tail Vein Injection (Bolus/Short-term) admin_choice->tail_vein Bolus jugular_vein Jugular Vein Catheterization (Continuous Infusion) admin_choice->jugular_vein Continuous restrain Restrain Rat & Warm Tail tail_vein->restrain anesthetize Anesthetize Rat jugular_vein->anesthetize inject_tv Inject into Lateral Tail Vein restrain->inject_tv monitor Monitor Animal & Collect Data inject_tv->monitor implant_catheter Surgically Implant Catheter anesthetize->implant_catheter connect_pump Connect Catheter to Infusion Pump implant_catheter->connect_pump connect_pump->monitor

Caption: Experimental workflow for intravenous administration of conivaptan in rats.

G cluster_v1a V1A Receptor Signaling cluster_v2 V2 Receptor Signaling AVP_V1A Arginine Vasopressin (AVP) V1A_receptor V1A Receptor AVP_V1A->V1A_receptor Gq Gq Protein V1A_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction Conivaptan_V1A Conivaptan Conivaptan_V1A->V1A_receptor AVP_V2 Arginine Vasopressin (AVP) V2_receptor V2 Receptor (Renal Collecting Duct) AVP_V2->V2_receptor Gs Gs Protein V2_receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2_translocation Aquaporin-2 (AQP2) Translocation to Membrane PKA->AQP2_translocation Aquaresis Aquaresis (Free Water Excretion) AQP2_translocation->Aquaresis Conivaptan_V2 Conivaptan Conivaptan_V2->V2_receptor

Caption: Signaling pathways of vasopressin V1A and V2 receptors and antagonism by conivaptan.

References

Application Notes and Protocols for Measuring Conivaptan Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of conivaptan (B1669423) hydrochloride in plasma samples. The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Two primary analytical techniques are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Conivaptan is a dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, indicated for the treatment of euvolemic and hypervolemic hyponatremia.[1][2][3] Accurate and precise measurement of conivaptan concentrations in plasma is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use.[1][3] The following protocols provide validated methods for this purpose.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a simple, accessible, and accurate approach for the quantification of conivaptan in plasma, suitable for routine analysis.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To a microcentrifuge tube, add the plasma sample.

  • Add a precipitating agent (e.g., acetonitrile) to the plasma sample.[2][4][5]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 analytical column (e.g., 25°C).[2][4][5]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 50 mM, pH 4.5) and acetonitrile (B52724) (e.g., 60:40, v/v).[2][4][5]

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Detection Wavelength: 240 nm.[2][4][5]

  • Internal Standard (IS): Bisoprolol can be used as an internal standard.[2][4][5]

Data Summary
ParameterResultReference
Linearity Range150 - 2000 ng/mL[2][4][5]
Correlation Coefficient (r²)0.9985[2][4][5]
Mean Recovery101.13%[2][4][5]

Workflow Diagram

plasma Plasma Sample precipitation Add Acetonitrile (Protein Precipitation) plasma->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-UV Analysis supernatant->hplc data Data Acquisition (240 nm) hplc->data

Caption: HPLC-UV workflow for conivaptan analysis.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the internal standard (IS) working solution (e.g., conivaptan-d4 at 100 ng/mL).[1]

  • Vortex for 10 seconds.[1]

  • Add 300 µL of acetonitrile.[1]

  • Vortex for 1 minute.[1]

  • Centrifuge at 13,980 g for 10 minutes at 4°C.[1]

  • Transfer 110 µL of the supernatant to an autosampler vial containing 40 µL of deionized water.[1]

  • Vortex for 30 seconds.[1]

  • Inject 10 µL of the solution into the LC-MS/MS system.[1]

2. Chromatographic Conditions

  • LC System: A liquid chromatography system capable of gradient elution.

  • Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm).[1][3]

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in acetonitrile–water (1:9).[1][3]

  • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (9:1).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient Program:

    • 0–0.1 min, 90% A

    • 0.1–1.5 min, 90–10% A

    • 1.5–2.5 min, 10% A

    • 2.5–2.6 min, 10–90% A

    • 2.6–4.0 min, 90% A[1]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[1][3]

  • Monitoring Mode: Multiple reaction monitoring (MRM).[1][3]

  • Key Parameters:

    • Source Temperature: 450°C

    • Ion Spray Voltage: 5000 V

    • Nebulizer Gas: 50 psi

    • Turbo Gas: 50 psi

    • Curtain Gas: 30 psi

    • Collision Gas: 4 psi[1]

Data Summary
ParameterResultReference
Linearity Range1 - 500 ng/mL[1][3]
Intra-batch Accuracy0.5 - 1.1%[1][3][6]
Intra-batch Precision (RSD)≤5.7%[1][3][6]
Inter-batch Precision (RSD)≤6.8%[1][3][6]
Extraction Recovery94.2 - 100.5%[1][3][6]
Matrix Effect94.9 - 97.0%[1][3][6]
Lower Limit of Quantitation (LLOQ)1 ng/mL[1]
Stability Data

Conivaptan in human plasma was found to be stable under the following conditions:

ConditionDurationStabilityReference
Room Temperature17 hoursAcceptable[1][3][6]
2-8 °C21 hoursAcceptable[1][3][6]
-70 °C57 daysAcceptable[1][3][6]
Freeze-Thaw Cycles (from -70°C)3 cyclesAcceptable[1][3][6]
Post-processing in Autosampler52 hoursAcceptable[1][3][6]

Workflow Diagram

plasma 100 µL Plasma + 20 µL IS precipitate Add 300 µL Acetonitrile plasma->precipitate vortex1 Vortex 1 min precipitate->vortex1 centrifuge Centrifuge 13,980g, 10 min, 4°C vortex1->centrifuge transfer Transfer 110 µL Supernatant + 40 µL Water centrifuge->transfer vortex2 Vortex 30s transfer->vortex2 inject Inject 10 µL into LC-MS/MS vortex2->inject analyze Gradient Elution & MRM Detection inject->analyze

Caption: LC-MS/MS sample preparation and analysis workflow.

Conclusion

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. The LC-MS/MS method offers higher sensitivity and a wider dynamic range, making it ideal for pharmacokinetic studies where low concentrations of conivaptan are expected.[1][3] The HPLC-UV method, while less sensitive, is a robust and cost-effective alternative for applications where higher concentrations are anticipated. Both methods have been validated and are suitable for the accurate and precise quantification of conivaptan in plasma.

References

Application of Conivaptan Hydrochloride in Preclinical Heart Failure Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Conivaptan (B1669423) hydrochloride is a dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, offering a unique therapeutic approach in the context of heart failure (HF). In heart failure, elevated levels of AVP contribute to fluid retention and vasoconstriction, exacerbating the disease state. Conivaptan, by blocking both V1A and V2 receptors, simultaneously promotes aquaresis (excretion of free water without significant electrolyte loss) and reduces systemic vascular resistance, thereby improving hemodynamic parameters in preclinical models of heart failure.[1][2][3][4]

Mechanism of Action:

  • V2 Receptor Antagonism: In the renal collecting ducts, AVP binds to V2 receptors, stimulating the insertion of aquaporin-2 water channels into the apical membrane. This increases water reabsorption.[2] Conivaptan blocks this interaction, leading to decreased water reabsorption, increased urine output, and reduced urine osmolality.[1][3][5] This aquaretic effect helps to alleviate fluid overload, a common complication in heart failure.

  • V1A Receptor Antagonism: AVP binding to V1A receptors on vascular smooth muscle cells causes vasoconstriction.[2] By antagonizing these receptors, conivaptan induces vasodilation, leading to a reduction in both preload and afterload on the heart.[1][3][6]

The dual action of conivaptan makes it a valuable tool for investigating the role of vasopressin in the pathophysiology of heart failure and for evaluating the therapeutic potential of AVP receptor antagonists.

Key Experimental Models

Two primary animal models have been utilized in the preclinical evaluation of conivaptan for heart failure:

  • Myocardial Infarction-Induced Heart Failure in Rats: This model is created by ligating the left coronary artery, leading to myocardial infarction and subsequent development of congestive heart failure.[1][6] This model mimics the clinical scenario of heart failure following a heart attack.

  • Pacing-Induced Heart Failure in Dogs: In this model, chronic rapid right ventricular pacing is used to induce congestive heart failure, characterized by decreased cardiac output and increased ventricular pressures.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of conivaptan hydrochloride in heart failure models.

Table 1: Hemodynamic and Renal Effects of Oral Conivaptan in a Rat Model of Myocardial Infarction-Induced Heart Failure [1]

ParameterTreatment Group (Conivaptan 3.0 mg/kg, p.o.)Heart Failure Control GroupChange Attributed to Conivaptan
Hemodynamic Effects
Left Ventricular End-Diastolic PressureAttenuated IncreaseIncreasedReduction in LVEDP
Blood PressureReducedNot specifiedDecrease
Organ Weight
Lung WeightAttenuated IncreaseIncreasedReduction in lung congestion
Right Ventricular WeightAttenuated IncreaseIncreasedReduction in RV hypertrophy
Renal Effects
Urine VolumeDose-dependently increasedNot specifiedIncreased aquaresis
Urine OsmolalityDose-dependently decreasedNot specifiedDecreased water reabsorption

Table 2: Hemodynamic and Renal Effects of Intravenous Conivaptan in a Rat Model of Myocardial Infarction-Induced Heart Failure [6]

ParameterTreatment Group (Conivaptan 0.3 mg/kg, i.v.)Myocardial Infarction Control GroupChange Attributed to Conivaptan
Hemodynamic Effects
Right Ventricular Systolic PressureSignificantly reducedIncreasedImprovement in pulmonary hypertension
Left Ventricular End-Diastolic PressureSignificantly reducedIncreasedReduction in cardiac preload
Right Atrial PressureSignificantly reducedIncreasedReduction in central venous pressure
dP/dt(max)/Left Ventricular PressureSignificantly increasedDecreasedImprovement in cardiac contractility
Organ Weight
Lung/Body WeightSignificantly reducedIncreasedReduction in pulmonary edema
Renal Effects
Urine VolumeDose-dependently increasedNot specifiedIncreased aquaresis
Urine OsmolalityDose-dependently reducedNot specifiedDecreased water reabsorption

Table 3: Hemodynamic and Renal Effects of Intravenous Conivaptan in a Dog Model of Pacing-Induced Heart Failure [3]

ParameterTreatment Group (Conivaptan 0.1 mg/kg, i.v.)Pacing-Induced Heart Failure ControlChange Attributed to Conivaptan
Hemodynamic Effects
Left Ventricular dP/dt(max)Significantly increasedDecreasedImprovement in cardiac contractility
Cardiac OutputSignificantly increasedDecreasedImprovement in cardiac function
Left Ventricular End-Diastolic PressureSignificantly decreasedIncreasedReduction in cardiac preload
Total Peripheral Vascular ResistanceSignificantly decreasedIncreasedReduction in cardiac afterload
Renal Effects
Urine FlowIncreasedNot specifiedIncreased aquaresis
Urine OsmolalityReducedNot specifiedDecreased water reabsorption
Free Water ClearanceMarkedly increasedNot specifiedEnhanced water excretion

Experimental Protocols

Protocol 1: Myocardial Infarction-Induced Heart Failure in Rats

Objective: To create a model of post-infarction heart failure to study the effects of conivaptan.

Materials:

  • Male Wistar rats

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation

  • Ventilator

Procedure:

  • Anesthetize the rats and connect them to a ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale area on the ventricle.

  • Close the chest in layers.

  • Provide post-operative care, including analgesics.

  • Allow the animals to recover for a period of 4-6 weeks to allow for the development of congestive heart failure, which is characterized by decreased left ventricular systolic pressure and increased left ventricular end-diastolic pressure, as well as increased lung and right ventricular weight.[1][6]

  • Administer this compound (e.g., 0.3 to 3.0 mg/kg orally or 0.03 to 0.3 mg/kg intravenously) and measure hemodynamic and renal parameters.[1][6]

Protocol 2: Pacing-Induced Heart Failure in Dogs

Objective: To induce a controlled state of congestive heart failure for evaluating the acute effects of conivaptan.

Materials:

  • Beagle dogs

  • Anesthetic (e.g., pentobarbital)

  • Pacemaker and pacing lead

  • Fluoroscopy for lead placement

Procedure:

  • Under anesthesia and sterile conditions, implant a pacemaker lead into the right ventricle via a jugular vein, with guidance from fluoroscopy.

  • Connect the lead to a pacemaker implanted in a subcutaneous pocket in the neck.

  • After a recovery period, initiate rapid right ventricular pacing at a rate of 260-280 beats/min.[3]

  • Continue pacing for 2 to 3 weeks to induce congestive heart failure.[3] The development of heart failure is confirmed by monitoring for signs such as decreased cardiac output and increased left ventricular end-diastolic pressure.[3]

  • Once heart failure is established, anesthetize the dogs for the experimental procedure.

  • Administer this compound (e.g., 0.1 mg/kg intravenously) and monitor cardiovascular and renal parameters.[3]

Visualizations

G cluster_vasopressin Vasopressin (AVP) Signaling cluster_v1a V1A Receptor Pathway cluster_v2 V2 Receptor Pathway AVP Arginine Vasopressin (AVP) V1aR V1A Receptor (Vascular Smooth Muscle) AVP->V1aR V2R V2 Receptor (Renal Collecting Duct) AVP->V2R PLC Phospholipase C Activation V1aR->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca2+ Increase IP3_DAG->Ca Vasoconstriction Vasoconstriction Ca->Vasoconstriction AC Adenylyl Cyclase Activation V2R->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA AQP2 Aquaporin-2 (AQP2) Insertion PKA->AQP2 Water_Reabsorption Water Reabsorption AQP2->Water_Reabsorption Conivaptan This compound Conivaptan->V1aR Antagonism Conivaptan->V2R Antagonism

Caption: Conivaptan's dual antagonism of V1A and V2 vasopressin receptors.

G cluster_model Heart Failure Model Induction cluster_treatment Conivaptan Administration and Analysis start Select Animal Model (Rat or Dog) mi_model Myocardial Infarction Model (Rat) - Left Coronary Artery Ligation start->mi_model pacing_model Pacing-Induced Model (Dog) - Rapid Ventricular Pacing start->pacing_model hf_development Heart Failure Development (2-6 weeks) mi_model->hf_development pacing_model->hf_development treatment Administer Conivaptan HCl (Oral or IV) hf_development->treatment hemodynamic Hemodynamic Monitoring - LVEDP, CO, BP, etc. treatment->hemodynamic renal Renal Function Analysis - Urine Volume & Osmolality treatment->renal data_analysis Data Analysis and Comparison to Control Group hemodynamic->data_analysis renal->data_analysis

Caption: Experimental workflow for evaluating conivaptan in heart failure models.

References

Application Note: Preparation of Stable Conivaptan Hydrochloride Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Conivaptan (B1669423) hydrochloride is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1] It is a valuable tool for studying the vasopressin system in vitro and is clinically used to treat euvolemic and hypervolemic hyponatremia. A significant challenge for researchers is the compound's very low aqueous solubility, which can complicate the preparation of stable and reliable solutions for cell-based assays and other in vitro experiments.[2][3] This document provides detailed protocols for preparing stable stock and working solutions of conivaptan hydrochloride, ensuring reproducible results in a research setting.

2.0 Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for successful formulation.

PropertyValueReference(s)
Molecular Weight 535.04 g/mol [4][5]
Appearance White to off-white or pale orange-white powder[2][3][6]
Water Solubility Very slightly soluble (0.15 mg/mL at 23°C)[2][3]
DMSO Solubility Up to 107 mg/mL (199.98 mM). Use of fresh DMSO is recommended.[4]
Ethanol Solubility Up to 10.7 mg/mL (20 mM) with gentle warming.[5]
Commercial Formulation 20 mg in 100 mL of 5% Dextrose, pH adjusted to 3.4-3.8 with lactic acid.[2][7]

3.0 Mechanism of Action: Vasopressin Receptor Antagonism

Conivaptan exerts its effects by competitively blocking V1A and V2 vasopressin receptors. The V2 receptor antagonism in the renal collecting ducts is the primary mechanism for its aquaretic effect, increasing free water excretion.[1][8] The antagonism of V1A receptors can lead to vasodilation.[9]

Conivaptan_Mechanism_of_Action cluster_0 V1A Receptor Pathway (Vascular Smooth Muscle) cluster_1 V2 Receptor Pathway (Kidney Collecting Duct) AVP1 Arginine Vasopressin (AVP) V1A V1A Receptor AVP1->V1A Gq Gq Protein V1A->Gq PLC PLC Activation Gq->PLC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Vaso Vasoconstriction Ca->Vaso AVP2 Arginine Vasopressin (AVP) V2 V2 Receptor AVP2->V2 Gs Gs Protein V2->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA AQP2 AQP2 Vesicle Translocation PKA->AQP2 Water Water Reabsorption (Aquaresis Inhibition) AQP2->Water Conivaptan Conivaptan Conivaptan->V1A Conivaptan->V2

Figure 1. Conivaptan blocks V1A and V2 vasopressin receptor signaling pathways.

4.0 Experimental Protocols

Due to its poor water solubility, a multi-step process is required to prepare stable aqueous solutions of this compound suitable for in vitro studies.

Experimental_Workflow cluster_working Preparation of Aqueous Working Solutions start Weigh Conivaptan HCl Powder stock Protocol 4.1: Prepare High-Concentration Stock Solution in DMSO start->stock method_a Protocol 4.2 (Method A): Dilution in Acidified 5% Dextrose stock->method_a method_b Protocol 4.2 (Method B): Co-Solvent/Surfactant Formulation stock->method_b assay Perform In Vitro Assay (e.g., cell-based functional assay) method_a->assay method_b->assay stability Protocol 4.3: Stability Assessment of Aqueous Working Solution assay->stability Optional Validation

Figure 2. Workflow for preparing and using this compound solutions.

Protocol: Preparation of High-Concentration Stock Solution

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which is the necessary first step.

Materials:

  • This compound powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Dissolution: Add the appropriate volume of fresh DMSO to achieve the target concentration (e.g., 10-20 mM or 5.35-10.7 mg/mL). Use of DMSO that has absorbed moisture may reduce solubility.[4]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) can be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber tubes). Store aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term stability (up to 1 month).[4] Avoid repeated freeze-thaw cycles.

Protocol: Preparation of Aqueous Working Solutions for In Vitro Assays

Direct dilution of the DMSO stock into aqueous buffers or cell culture media will likely cause precipitation. The following methods are recommended to maintain solubility.

Method A: Dilution in Acidified 5% Dextrose

This method is inspired by the commercial intravenous formulation and is suitable for assays where the final concentration of dextrose and a slightly acidic pH are tolerable.

Materials:

  • This compound DMSO stock solution (from Protocol 4.1)

  • Sterile 5% Dextrose in Water (D5W)

  • Sterile Lactic Acid or HCl (e.g., 0.1 N) for pH adjustment

  • Sterile tubes

  • Calibrated pH meter

Procedure:

  • Prepare Diluent: Take a volume of sterile 5% Dextrose solution. Adjust the pH to 3.5 - 4.0 using dropwise addition of lactic acid or HCl.[7]

  • Serial Dilution: Perform a serial dilution. First, dilute the high-concentration DMSO stock into the acidified D5W to create an intermediate stock. For example, add 10 µL of a 10 mM DMSO stock to 990 µL of acidified D5W.

  • Final Dilution: Add a small volume of this intermediate stock to your final assay buffer or cell culture medium. Crucially, the final DMSO concentration in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

  • Final pH Check: After adding the compound, check that the final pH of the assay medium is within the acceptable range for your cells or experiment.

  • Usage: Use the final working solution immediately, as its stability in complex biological media is shorter than in the simplified diluent. The commercial formulation is stable for up to 24 hours in D5W.[3]

Method B: Co-Solvent/Surfactant Formulation

This method uses a combination of co-solvents and a surfactant to enhance solubility in a final aqueous solution. It is useful when higher concentrations are required.[4][10]

Materials:

  • This compound DMSO stock solution (from Protocol 4.1)

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile deionized water or saline

  • Sterile tubes

Procedure:

  • Prepare Co-Solvent Mixture: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween 80, and 45% saline (or water). For example, to make 1 mL of vehicle, mix 400 µL PEG300, 50 µL Tween 80, and 450 µL saline.

  • Dilution: Add the this compound DMSO stock solution to the prepared vehicle to achieve the desired intermediate concentration. The DMSO from the stock should not exceed 10% of the total volume of this intermediate solution (e.g., add 100 µL of DMSO stock to 900 µL of vehicle).

  • Mixing: Vortex thoroughly to ensure the solution is clear and homogenous.

  • Final Dilution: Further dilute this intermediate stock into your final assay buffer or cell culture medium.

  • Usage: Use the final working solution immediately for optimal results.[4]

Protocol: Stability Assessment of Aqueous Working Solutions

It is recommended to validate the stability of your final working solution in your specific assay buffer.

Procedure:

  • Preparation: Prepare the final aqueous working solution of this compound as described in Protocol 4.2.

  • Time Points: Aliquot the solution and store it under the intended assay conditions (e.g., 37°C, 5% CO₂).

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the aliquots.

    • Visual Inspection: Check for any signs of precipitation or cloudiness.

    • Analytical Quantification (Optional): If available, use LC-MS/MS or a validated HPLC method to measure the concentration of this compound remaining in the solution.[11]

5.0 Summary of Solvents and Storage

Solution TypeSolvent(s)Recommended StorageReference(s)
Primary Stock DMSO-80°C (up to 1 year) or -20°C (up to 1 month). Protect from light. Avoid freeze-thaw cycles.[4][12]
Aqueous Working (A) Acidified 5% DextroseUse immediately. Stable for up to 24 hours at room temperature. Protect from light.[3][13]
Aqueous Working (B) DMSO/PEG300/Tween 80/SalineUse immediately for optimal results.[4][10]

Disclaimer: These protocols are intended for research use only. Researchers should perform their own validation to ensure that the chosen solvent system and final concentrations are compatible with their specific in vitro assay.

References

Application Notes and Protocols for Dose-Response Studies of Conivaptan Hydrochloride in Canines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan (B1669423) hydrochloride is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2] Its mechanism of action makes it a subject of interest for its potential therapeutic applications in conditions involving fluid retention and vasoconstriction. In canines, conivaptan has been shown to effectively induce aquaresis, the excretion of free water, making it a candidate for studying cardiovascular and renal pathophysiology.[3][4][5] These application notes provide a summary of dose-response data from canine studies and detailed protocols for conducting similar research.

Conivaptan hydrochloride functions by blocking the binding of AVP to its receptors. The V2 receptors, located in the renal collecting ducts, are crucial for regulating water reabsorption.[1][2] By antagonizing these receptors, conivaptan prevents the translocation of aquaporin-2 water channels to the apical membrane of the collecting duct cells, leading to decreased water reabsorption and increased urine output. The antagonism of V1A receptors, found on vascular smooth muscle, leads to vasodilation.[1][2]

Data Presentation

The following tables summarize the quantitative data from dose-response studies of this compound in canines.

Table 1: Intravenous Administration of this compound in Conscious Canines [1]

Dose (µg/kg)Observed Effect on Urine FlowObserved Effect on Urine OsmolalityNotes
10Dose-dependent increaseDose-dependent decrease (dropped below plasma osmolality)Little effect on urinary sodium and potassium excretion.
30Dose-dependent increaseDose-dependent decrease (dropped below plasma osmolality)Little effect on urinary sodium and potassium excretion.
100Dose-dependent increaseDose-dependent decrease (dropped below plasma osmolality)Little effect on urinary sodium and potassium excretion.

Table 2: Oral Administration of this compound in Conscious Canines [1]

Dose (µg/kg)Observed Effect on Urine FlowObserved Effect on Urine OsmolalityNotes
30Dose-dependent increaseDose-dependent decreasePotent and long-lasting antagonistic activity on V1A and V2 receptors.
100Dose-dependent increaseDose-dependent decreasePotent and long-lasting antagonistic activity on V1A and V2 receptors.
300Dose-dependent increaseDose-dependent decreasePotent and long-lasting antagonistic activity on V1A and V2 receptors.

Table 3: Intravenous Administration of this compound in Anesthetized Canines with Pacing-Induced Congestive Heart Failure [3]

Dose (mg/kg)Change in Left Ventricular dP/dt(max)Change in Cardiac OutputChange in Left Ventricular End-Diastolic PressureChange in Total Peripheral Vascular ResistanceChange in Urine FlowChange in Urine Osmolality
0.1Significantly increasedSignificantly increasedSignificantly decreasedSignificantly decreasedIncreasedReduced

Experimental Protocols

Protocol for Intravenous Dose-Response Study in Conscious Canines

This protocol is designed to assess the aquaretic effects of intravenously administered this compound.

Materials:

  • This compound for injection

  • Sterile saline solution (0.9% NaCl)

  • Metabolic cages for urine collection

  • Catheters for intravenous administration

  • Syringes and infusion pumps

  • Osmometer

  • Blood collection tubes (for plasma osmolality)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate healthy adult beagle dogs to the laboratory environment and metabolic cages for at least 3 days prior to the study.

  • Fasting: Fast the dogs overnight with free access to water.

  • Catheter Placement: On the day of the experiment, place a catheter in a peripheral vein (e.g., cephalic vein) for drug administration.

  • Baseline Measurements: Collect baseline urine samples for volume and osmolality measurement. Collect a baseline blood sample to determine plasma osmolality.

  • Drug Administration:

    • Divide animals into groups, including a vehicle control group (sterile saline) and groups for each dose of conivaptan to be tested (e.g., 10, 30, 100 µg/kg).

    • Administer the assigned dose of conivaptan or vehicle as an intravenous bolus injection.

  • Sample Collection:

    • Collect urine at predetermined intervals (e.g., every hour for 6 hours) using the metabolic cages.

    • Measure urine volume for each collection period.

    • Determine urine osmolality for each sample using an osmometer.

    • Collect blood samples at the end of the study to measure plasma osmolality.

  • Data Analysis: Compare the changes in urine flow and urine osmolality from baseline across the different dose groups and the control group.

Protocol for Pacing-Induced Congestive Heart Failure Model in Canines

This protocol describes the induction of congestive heart failure in canines to study the hemodynamic effects of conivaptan.

Materials:

  • Pacemaker

  • Surgical instruments for pacemaker implantation

  • Anesthetic agents (e.g., pentobarbital)

  • Ventilator

  • Hemodynamic monitoring equipment (e.g., pressure transducers, thermodilution catheter)

  • This compound for injection

Procedure:

  • Pacemaker Implantation:

    • Anesthetize healthy adult mongrel dogs.

    • Surgically implant a pacemaker with a lead positioned in the right ventricle.

    • Allow for a recovery period of at least one week.

  • Induction of Heart Failure:

    • Initiate rapid right ventricular pacing at a rate of 260-280 beats per minute.

    • Continue pacing for 2 to 3 weeks to induce congestive heart failure.

    • Monitor the animals for clinical signs of heart failure.

  • Hemodynamic Study:

    • Anesthetize the dogs with induced heart failure.

    • Intubate and ventilate the animals.

    • Insert catheters for monitoring left ventricular pressure, cardiac output, and other hemodynamic parameters.

    • Allow for a stabilization period.

  • Drug Administration:

    • Administer a single intravenous dose of this compound (e.g., 0.1 mg/kg).

  • Data Collection:

    • Continuously record hemodynamic parameters before and after drug administration.

    • Collect urine to measure volume and osmolality.

  • Data Analysis: Analyze the changes in hemodynamic and renal parameters following conivaptan administration.

Mandatory Visualizations

Signaling_Pathway cluster_V1A V1A Receptor Pathway (Vascular Smooth Muscle) cluster_V2 V2 Receptor Pathway (Kidney Collecting Duct) AVP1 Arginine Vasopressin (AVP) V1A V1A Receptor AVP1->V1A PLC Phospholipase C (PLC) V1A->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Vasoconstriction Vasoconstriction Ca->Vasoconstriction Conivaptan1 Conivaptan Conivaptan1->V1A AVP2 Arginine Vasopressin (AVP) V2 V2 Receptor AVP2->V2 AC Adenylyl Cyclase (AC) V2->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 Vesicles PKA->AQP2 Membrane Apical Membrane Insertion AQP2->Membrane WaterReabsorption Water Reabsorption Membrane->WaterReabsorption Aquaresis Aquaresis (↑ Free Water Excretion) Conivaptan2 Conivaptan Conivaptan2->V2 Conivaptan2->Aquaresis

Caption: Signaling pathways of vasopressin antagonism by conivaptan.

Experimental_Workflow cluster_Prep Preparation cluster_Study Study Execution cluster_Analysis Data Analysis Acclimation Animal Acclimation & Fasting Catheter IV Catheter Placement Acclimation->Catheter Baseline Baseline Sample Collection (Urine & Blood) Catheter->Baseline Dosing IV Administration (Conivaptan or Vehicle) Baseline->Dosing PostDose Post-Dose Sample Collection (Timed Urine & Final Blood) Dosing->PostDose Measurement Measure Urine Volume & Urine/Plasma Osmolality PostDose->Measurement Comparison Compare Dose Groups vs. Control Measurement->Comparison Results Determine Dose-Response Relationship Comparison->Results

Caption: Experimental workflow for intravenous dose-response study.

References

Application Notes and Protocols for the Experimental Use of Conivaptan Hydrochloride in Neurological Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of conivaptan (B1669423) hydrochloride, a dual arginine vasopressin (AVP) V1a and V2 receptor antagonist, in preclinical models of neurological injury. The following sections detail the mechanism of action, quantitative data from key studies, and detailed experimental protocols for stroke models. Additionally, theoretical protocols for traumatic brain injury (TBI) and spinal cord injury (SCI) are proposed based on the known pharmacology of conivaptan and the pathophysiology of these injuries.

Mechanism of Action in Neurological Injury

Following neurological injury, such as stroke, TBI, or SCI, the release of arginine vasopressin (AVP) is often increased. AVP exacerbates secondary injury through its action on V1a and V2 receptors.

  • V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and astrocytes. Activation of V1a receptors leads to vasoconstriction, platelet aggregation, and potentiation of the inflammatory response, all of which can worsen ischemic damage and contribute to cerebral edema.[1][2][3]

  • V2 Receptors: Predominantly found in the renal collecting ducts. V2 receptor activation promotes water reabsorption, leading to hyponatremia (low sodium levels in the blood). Hyponatremia can exacerbate cerebral edema by creating an osmotic gradient that drives water into brain cells.[2][4]

Conivaptan hydrochloride competitively blocks both V1a and V2 receptors.[4] By doing so, it offers a dual therapeutic approach in neurological injury:

  • Reduction of Vasogenic Edema and Inflammation (V1a antagonism): By blocking V1a receptors in the brain, conivaptan may mitigate vasoconstriction, reduce inflammatory processes, and decrease the breakdown of the blood-brain barrier (BBB).[1][2]

  • Correction of Hyponatremia and Reduction of Cytotoxic Edema (V2 antagonism): Through V2 receptor blockade in the kidneys, conivaptan promotes aquaresis (excretion of free water without electrolyte loss), thereby increasing serum sodium levels and counteracting the osmotic shift that leads to brain swelling.[2][4]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from a key study investigating the effects of conivaptan in a mouse model of ischemic stroke.

Table 1: Effect of Conivaptan on Brain Water Content (BWC) in a Mouse Model of Stroke [5][6]

Treatment GroupDose (per day)Administration RouteIpsilateral Hemisphere BWC (%)Contralateral Hemisphere BWC (%)
VehicleN/AIntravenous81.66 ± 0.4378.67 ± 0.71
Conivaptan0.02 mgIntravenousNot significantly different from vehicle77.08 ± 0.2
Conivaptan0.2 mgIntravenous78.28 ± 0.4876.91 ± 0.27

*p < 0.05 vs. vehicle

Table 2: Effect of Conivaptan on Blood-Brain Barrier (BBB) Disruption and Physiological Parameters in a Mouse Model of Stroke [4][5]

Treatment GroupDose (per day)Evans Blue Extravasation Index (Ipsilateral/Contralateral)Plasma Sodium (mEq/L)Urine Sodium (mEq/L)
VehicleN/A1.22 ± 0.08137.0 ± 7.490.0 ± 12.1
Conivaptan0.2 mg1.01 ± 0.02155.9 ± 7.56.1 ± 1.6*

*p < 0.05 vs. vehicle

Experimental Protocols

Established Protocol: Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO) in Mice

This protocol is based on studies demonstrating the efficacy of conivaptan in reducing brain edema and BBB disruption in a filament-induced MCAO model in mice.[1][4][5][6][7][8][9][10]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle (e.g., normal saline)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Intravenous (IV) catheter and infusion pump

  • Evans Blue dye (for BBB permeability assessment)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Maintain body temperature at 37°C using a heating pad.

  • MCAO Surgery: Induce focal cerebral ischemia by intraluminal filament occlusion of the middle cerebral artery. A 60-minute occlusion period is common.[1][8]

  • Treatment Administration:

    • Immediately following reperfusion (removal of the filament), initiate continuous IV infusion of conivaptan or vehicle.[5][6]

    • A loading dose of 0.02 mg can be administered, followed by a continuous infusion of 0.2 mg/day for 48 hours.[5] The infusion rate should be approximately 1.5 ml/kg/hour.[1][5]

    • The IV line can be inserted into the jugular vein.[1]

  • Neurological Assessment: Perform neurological deficit scoring at baseline (before MCAO), during occlusion, and at the endpoint (e.g., 48 hours post-MCAO).[5]

  • Endpoint Analysis (48 hours post-MCAO):

    • Brain Water Content: Euthanize the mouse and collect the brain. Separate the ischemic and non-ischemic hemispheres. Determine the wet weight of each hemisphere, then dry in an oven at 100°C for 24 hours to determine the dry weight. Calculate BWC as: [(wet weight - dry weight) / wet weight] x 100%.[5]

    • BBB Permeability: Two hours before the endpoint, inject Evans Blue dye (e.g., 2% in saline, 4 ml/kg) intravenously. After euthanasia and brain collection, measure the extravasation of the dye into the brain parenchyma spectrophotometrically.[5]

    • Physiological Parameters: Collect blood and urine samples to measure sodium and osmolality.[5]

Proposed Protocol: Traumatic Brain Injury (TBI) Model (Controlled Cortical Impact - CCI) in Mice

This hypothetical protocol is based on the known role of vasopressin in TBI and the mechanism of action of conivaptan.[11][12]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle

  • Anesthesia

  • Controlled Cortical Impact (CCI) device

  • Surgical instruments for craniotomy

  • IV catheter and infusion pump

Procedure:

  • Animal Preparation and Surgery: Anesthetize the mouse and perform a craniotomy over the desired cortical region.

  • Induction of TBI: Use a CCI device to induce a standardized cortical contusion.

  • Treatment Administration:

    • Initiate continuous IV infusion of conivaptan (e.g., 0.2 mg/day) or vehicle immediately after the injury.

    • Administer the infusion for a predetermined duration (e.g., 48-72 hours).

  • Outcome Measures:

    • Neurological Function: Assess motor and cognitive function using tests such as the rotarod and Morris water maze at various time points post-injury.

    • Brain Edema: Measure BWC at the endpoint.

    • Lesion Volume: Perform histological analysis (e.g., with cresyl violet staining) to determine the volume of the cortical lesion.

    • Biomarker Analysis: Analyze brain tissue for markers of inflammation (e.g., cytokines) and aquaporin-4 (AQP4) expression.

Proposed Protocol: Spinal Cord Injury (SCI) Model (Contusion/Compression) in Rats

This theoretical protocol is based on the general principles of SCI modeling and the potential therapeutic benefits of conivaptan.[13][14][15][16][17]

Materials:

  • Adult female Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle

  • Anesthesia

  • Spinal cord impactor or compression clip

  • Surgical instruments for laminectomy

  • IV catheter and infusion pump

Procedure:

  • Animal Preparation and Surgery: Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., T10).

  • Induction of SCI: Induce a moderate contusion or compression injury to the exposed spinal cord using a standardized device.

  • Treatment Administration:

    • Begin continuous IV infusion of conivaptan (dose to be optimized, starting from a scaled dose from mouse studies) or vehicle immediately after the injury.

    • Continue the infusion for a defined period (e.g., 72 hours).

  • Outcome Measures:

    • Locomotor Function: Assess hindlimb motor function using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale at regular intervals post-injury.

    • Histological Analysis: At the endpoint, perfuse the animal and collect the spinal cord tissue. Analyze lesion size, white matter sparing, and glial scarring using appropriate histological stains.

    • Electrophysiology: Measure motor evoked potentials (MEPs) to assess the integrity of descending motor pathways.

Visualizations

G cluster_0 Neurological Injury (Stroke, TBI, SCI) cluster_1 V1a Receptor Signaling cluster_2 V2 Receptor Signaling Increased AVP Release Increased AVP Release AVP AVP V1a Receptor V1a Receptor AVP->V1a Receptor V2 Receptor V2 Receptor AVP->V2 Receptor Gq/11 Gq/11 V1a Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Produces Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG->Increased Intracellular Ca2+ Leads to Vasoconstriction Vasoconstriction Increased Intracellular Ca2+->Vasoconstriction Inflammation Inflammation Increased Intracellular Ca2+->Inflammation Platelet Aggravation Platelet Aggravation Increased Intracellular Ca2+->Platelet Aggravation Conivaptan_V1a Conivaptan Conivaptan_V1a->V1a Receptor Blocks Gs Gs V2 Receptor->Gs Activates Adenylate Cyclase Adenylate Cyclase Gs->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Aquaporin-2 Translocation Aquaporin-2 Translocation PKA->Aquaporin-2 Translocation Promotes Increased Water Reabsorption Increased Water Reabsorption Aquaporin-2 Translocation->Increased Water Reabsorption Leads to Hyponatremia & Edema Hyponatremia & Edema Increased Water Reabsorption->Hyponatremia & Edema Causes Conivaptan_V2 Conivaptan Conivaptan_V2->V2 Receptor Blocks

Caption: Conivaptan's dual mechanism of action in neurological injury.

G Start Start Anesthetize Mouse Anesthetize Mouse Start->Anesthetize Mouse Induce MCAO (60 min) Induce MCAO (60 min) Anesthetize Mouse->Induce MCAO (60 min) Reperfusion Reperfusion Induce MCAO (60 min)->Reperfusion Initiate Treatment Initiate Treatment Reperfusion->Initiate Treatment Conivaptan (0.2 mg/day IV) Conivaptan (0.2 mg/day IV) Initiate Treatment->Conivaptan (0.2 mg/day IV) Treatment Group Vehicle (Saline IV) Vehicle (Saline IV) Initiate Treatment->Vehicle (Saline IV) Control Group Continuous Infusion (48h) Continuous Infusion (48h) Conivaptan (0.2 mg/day IV)->Continuous Infusion (48h) Vehicle (Saline IV)->Continuous Infusion (48h) Endpoint (48h) Endpoint (48h) Continuous Infusion (48h)->Endpoint (48h) Assess Outcomes Assess Outcomes Endpoint (48h)->Assess Outcomes BWC BWC Assess Outcomes->BWC BBB Permeability BBB Permeability Assess Outcomes->BBB Permeability Neurological Score Neurological Score Assess Outcomes->Neurological Score Physiological Parameters Physiological Parameters Assess Outcomes->Physiological Parameters

Caption: Experimental workflow for conivaptan in a mouse MCAO model.

References

Troubleshooting & Optimization

conivaptan hydrochloride solubility and stability in laboratory buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of conivaptan (B1669423) hydrochloride in common laboratory buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of conivaptan hydrochloride?

A1: this compound is characterized as being very slightly soluble in water. Published data indicates an aqueous solubility of approximately 0.15 mg/mL to 0.25 mg/mL at 23°C .

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. As a hydrochloride salt of a weakly basic compound, it is more soluble in acidic conditions. The commercial intravenous formulation of this compound is adjusted to a pH of 3.0 with lactic acid to ensure its solubility. Conversely, as the pH increases towards neutral and alkaline conditions, the free base form may precipitate out of solution, significantly reducing its solubility.

Q3: In which common laboratory buffers can I dissolve this compound?

Q4: What are the signs of this compound instability in a buffer solution?

A4: The primary indicator of instability, particularly due to a pH increase, is the formation of a white precipitate . This precipitate is the free base form of conivaptan. Other signs of chemical degradation, which may not be visible, include a decrease in the concentration of the active compound over time, which can be monitored by analytical techniques like HPLC.

Q5: How should I prepare a stock solution of this compound?

A5: For preparing stock solutions for in vitro experiments, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol . This compound exhibits good solubility in these solvents. When further diluting the stock solution into an aqueous buffer, it is crucial to consider the final pH of the medium to avoid precipitation.

Solubility Data

The following table summarizes the available solubility data for this compound.

Solvent SystemConcentrationTemperatureNotes
Water0.15 mg/mL23°CVery slightly soluble.
Water0.25 mg/mL23°CVery slightly soluble.
DMSOHighNot SpecifiedGenerally used for preparing concentrated stock solutions.
EthanolModerateNot SpecifiedCan be used as a co-solvent to improve aqueous solubility.
Intravenous Formulation20 mg in a vehicle of propylene (B89431) glycol, ethanol, and water for injection, adjusted to pH 3.0Not SpecifiedDemonstrates the importance of low pH and co-solvents for solubilization.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in laboratory settings.

IssuePotential CauseRecommended Solution
Precipitation upon dilution of a DMSO stock solution into aqueous buffer. The pH of the final solution is too high, causing the free base to precipitate. The final concentration exceeds the aqueous solubility at the given pH.- Use a more acidic buffer (pH < 4).- Reduce the final concentration of this compound.- Increase the percentage of organic co-solvent (e.g., ethanol) in the final solution, if permissible for the experiment.
Cloudiness or particulate formation in the buffer over time. The pH of the buffer may have shifted, or the solution is supersaturated and slowly precipitating. Degradation may be occurring.- Verify the pH of the buffer and re-adjust if necessary.- Prepare fresh solutions before each experiment.- Store solutions at a lower temperature (e.g., 2-8°C) to slow down potential degradation, but be aware that this might also decrease solubility.
Inconsistent results in bioassays. Poor solubility or precipitation of the compound is leading to inaccurate concentrations. The compound may be degrading in the assay medium.- Visually inspect all solutions for any signs of precipitation before use.- Determine the stability of this compound in your specific assay medium over the time course of the experiment.- Consider using a formulation with solubilizing excipients if appropriate for the experimental design.

Troubleshooting Workflow for Solubility Issues

Troubleshooting_Solubility start Precipitation Observed check_ph Check pH of Final Solution start->check_ph ph_high Is pH > 5? check_ph->ph_high lower_ph Use Buffer with pH < 4 ph_high->lower_ph Yes check_concentration Check Final Concentration ph_high->check_concentration No lower_ph->check_concentration conc_high Is Concentration > 0.1 mg/mL? check_concentration->conc_high lower_conc Reduce Final Concentration conc_high->lower_conc Yes add_cosolvent Consider Adding a Co-solvent (e.g., Ethanol) conc_high->add_cosolvent No lower_conc->add_cosolvent end_good Solution Clear add_cosolvent->end_good end_bad Precipitation Persists (Re-evaluate experimental design) add_cosolvent->end_bad

Caption: Troubleshooting decision tree for this compound precipitation.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Laboratory Buffers

Objective: To determine the kinetic solubility of this compound in various aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Selected laboratory buffers (e.g., 50 mM citrate (B86180) buffer pH 3.0, 50 mM acetate (B1210297) buffer pH 4.0, 50 mM phosphate (B84403) buffer pH 6.0, 50 mM phosphate-buffered saline pH 7.4)

  • 96-well microplates (UV-transparent for analysis)

  • Plate shaker

  • Microplate reader with UV-Vis capabilities

Methodology:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Dispense the buffers into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Measure the absorbance of each well at the wavelength of maximum absorbance for this compound (around 240 nm).

  • Identify the highest concentration at which no precipitation is observed visually and where the absorbance reading is in a linear relationship with concentration. This is the kinetic solubility.

Protocol 2: Stability Assessment in Aqueous Buffers

Objective: To assess the stability of this compound in an aqueous buffer over time.

Materials:

  • This compound

  • Selected acidic buffer in which the compound is soluble (e.g., 50 mM citrate buffer, pH 3.5)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Incubator or water bath

Methodology:

  • Prepare a solution of this compound in the chosen buffer at a known concentration (e.g., 50 µg/mL).

  • Divide the solution into several aliquots in sealed vials.

  • Store the vials at a specific temperature (e.g., 25°C or 40°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

  • Analyze the sample by HPLC to determine the concentration of this compound remaining. A suitable stability-indicating HPLC method should be used, which can separate the parent drug from any degradation products.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Experimental Workflow for a Stability Study

Stability_Study_Workflow start Prepare Solution of Conivaptan HCl in Buffer aliquot Aliquot Solution into Vials start->aliquot storage Store at Defined Temperature (e.g., 25°C) aliquot->storage sampling Sample at Time Points (0, 2, 4, 8, 24h) storage->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Plot Concentration vs. Time analysis->data kinetics Determine Degradation Rate data->kinetics

Caption: General workflow for a this compound stability study.

Technical Support Center: Overcoming Poor Oral Bioavailability of Conivaptan Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with conivaptan (B1669423) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor oral bioavailability in a research setting.

Disclaimer: The following information is intended for research purposes only and does not constitute guidance for clinical or therapeutic use.

Frequently Asked Questions (FAQs)

Q1: What is conivaptan hydrochloride and why is its oral bioavailability a concern for research?

This compound is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2] While it is orally active, its use in research can be hampered by poor and variable oral bioavailability.[3] This variability can lead to inconsistent plasma concentrations, making it difficult to establish reliable dose-response relationships in preclinical studies.

Q2: What are the primary factors contributing to the poor oral bioavailability of this compound?

The poor oral bioavailability of this compound is attributed to several physicochemical and metabolic factors:

  • Low Aqueous Solubility: this compound is classified as very slightly soluble in water, which limits its dissolution rate in the gastrointestinal (GI) tract—a prerequisite for absorption.[4]

  • First-Pass Metabolism: Conivaptan is a substrate and a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in the liver and intestinal wall.[5] This leads to significant presystemic metabolism, reducing the amount of active drug that reaches systemic circulation.

  • Potential P-glycoprotein (P-gp) Efflux: Like many CYP3A4 substrates, conivaptan may be a substrate for the P-gp efflux transporter.[6][7] P-gp actively pumps drugs from inside enterocytes back into the GI lumen, further limiting absorption.

Troubleshooting Guide: Formulation Strategies to Enhance Oral Bioavailability

This section provides an overview of potential formulation strategies to overcome the challenges associated with this compound's oral delivery in a research context.

Issue 1: Poor Dissolution Due to Low Aqueous Solubility

Strategy A: Amorphous Solid Dispersion

Converting the crystalline form of this compound into a higher-energy amorphous state within a hydrophilic polymer matrix can significantly enhance its aqueous solubility and dissolution rate.

Strategy B: Nanosuspension

Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, thereby accelerating dissolution according to the Noyes-Whitney equation.

Strategy C: Lipid-Based Formulations (e.g., SEDDS)

Incorporating this compound into a self-emulsifying drug delivery system (SEDDS) can improve its solubilization in the GI tract and facilitate absorption through lipid absorption pathways, potentially bypassing first-pass metabolism.[8][9][10]

Issue 2: Extensive First-Pass Metabolism by CYP3A4

Strategy: Co-administration with CYP3A4 Inhibitors

For research purposes, co-administration of this compound with a known CYP3A4 inhibitor can decrease its first-pass metabolism and increase systemic exposure. It is crucial to note that this approach can lead to significant drug-drug interactions and should be carefully controlled in a research setting.

Issue 3: Potential P-glycoprotein Efflux

Strategy: Incorporation of P-gp Inhibitors

In preclinical studies, the use of P-gp inhibitors in the formulation can block the efflux of this compound back into the intestinal lumen, thereby increasing its net absorption.[11][12]

Experimental Protocols and Data

The following sections provide detailed, representative experimental protocols for the formulation strategies discussed above. The accompanying data tables are illustrative, based on typical enhancements observed for compounds with similar properties to this compound, and serve as a guide for expected outcomes.

Amorphous Solid Dispersion of this compound

Objective: To prepare an amorphous solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30) to enhance its dissolution rate.

Experimental Protocol: Solvent Evaporation Method [2][13][14]

  • Preparation of Drug-Polymer Solution:

    • Dissolve 100 mg of this compound and 200 mg of PVP K30 in 10 mL of methanol (B129727) with continuous stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Pour the solution into a petri dish and place it in a vacuum oven at 40°C.

    • Allow the solvent to evaporate completely, which may take 12-24 hours.

  • Drying and Pulverization:

    • Once a solid film is formed, scrape it from the petri dish.

    • Further dry the solid dispersion in a desiccator for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.

  • Characterization:

    • Perform in vitro dissolution studies in a USP Type II dissolution apparatus using 900 mL of 0.1 N HCl as the dissolution medium at 37°C ± 0.5°C with a paddle speed of 75 rpm.

    • Analyze samples at predetermined time points using a validated HPLC method.

Expected Dissolution Profile:

Time (minutes)Pure Conivaptan HCl (% Dissolved)Conivaptan HCl-PVP Solid Dispersion (% Dissolved)
5535
151270
302090
602895
This compound Nanosuspension

Objective: To prepare a nanosuspension of this compound using a wet milling technique to improve its dissolution velocity and oral bioavailability.

Experimental Protocol: Wet Milling Method [15][16][17][18]

  • Preparation of the Suspension:

  • Wet Milling:

    • Transfer the suspension to a milling chamber containing zirconium oxide beads (0.5 mm diameter).

    • Mill the suspension at 1500 rpm for 4 hours, ensuring the temperature is controlled to prevent degradation.

  • Characterization:

    • Determine the particle size and zeta potential of the nanosuspension using dynamic light scattering.

    • Conduct in vitro dissolution studies as described for the solid dispersion.

    • For in vivo evaluation, administer the nanosuspension and a control suspension of micronized this compound to rats via oral gavage. Collect blood samples at various time points and analyze for plasma drug concentration by LC-MS/MS.

Expected Pharmacokinetic Parameters in Rats:

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng·hr/mL)Relative Bioavailability (%)
Micronized Drug Suspension15041200100
Nanosuspension4501.53600300
Self-Emulsifying Drug Delivery System (SEDDS) of this compound

Objective: To formulate a SEDDS of this compound to enhance its solubility and oral absorption.

Experimental Protocol: SEDDS Formulation [9][19][20][21]

  • Excipient Selection:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP).

  • Formulation Preparation:

    • Based on solubility studies, prepare a formulation by mixing Capryol 90 (oil), Kolliphor RH 40 (surfactant), and Transcutol HP (co-surfactant) in a ratio of 30:40:30 (w/w/w).

    • Add 50 mg of this compound to 1 g of the excipient mixture.

    • Gently heat the mixture to 40°C and vortex until a clear, homogenous solution is formed.

  • Characterization:

    • Assess the self-emulsification performance by adding 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl with gentle agitation.

    • Measure the droplet size of the resulting emulsion using dynamic light scattering.

    • Conduct in vitro dissolution and in vivo pharmacokinetic studies as previously described.

Expected Pharmacokinetic Parameters in Rats:

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng·hr/mL)Relative Bioavailability (%)
Micronized Drug Suspension15041200100
SEDDS Formulation60014800400

Visualizations

Signaling Pathway

G Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to G_protein Gs Protein Activation V2R->G_protein AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Translocation Water_reabsorption Increased Water Reabsorption AQP2_insertion->Water_reabsorption Conivaptan Conivaptan Conivaptan->V2R Antagonizes

Caption: Vasopressin V2 receptor signaling pathway and the antagonistic action of conivaptan.

Experimental Workflow

G Workflow for Developing an Enhanced Oral Formulation of Conivaptan HCl cluster_invivo In Vivo Evaluation (Preclinical) Solid_Dispersion Solid Dispersion Dissolution Dissolution Testing Solid_Dispersion->Dissolution Nanosuspension Nanosuspension Particle_Size Particle Size Analysis Nanosuspension->Particle_Size SEDDS SEDDS SEDDS->Particle_Size PK_Study Pharmacokinetic Study Dissolution->PK_Study Particle_Size->Dissolution Stability Stability Studies Stability->PK_Study Inform Bioavailability Bioavailability Assessment PK_Study->Bioavailability Start Identify Bioavailability Challenges (Solubility, Metabolism) Start->Solid_Dispersion Start->Nanosuspension Start->SEDDS

Caption: General workflow for enhancing the oral bioavailability of this compound.

Logical Relationship

G Factors Affecting Oral Bioavailability of Conivaptan HCl and Mitigation Strategies cluster_causes Primary Causes cluster_strategies Mitigation Strategies Poor_Bioavailability Poor Oral Bioavailability Low_Solubility Low Aqueous Solubility Low_Solubility->Poor_Bioavailability First_Pass First-Pass Metabolism (CYP3A4) First_Pass->Poor_Bioavailability Pgp_Efflux P-gp Efflux Pgp_Efflux->Poor_Bioavailability Solid_Dispersion Solid Dispersion Solid_Dispersion->Low_Solubility Addresses Nanosuspension Nanosuspension Nanosuspension->Low_Solubility Addresses SEDDS SEDDS SEDDS->Low_Solubility Addresses SEDDS->First_Pass Partially Bypasses CYP3A4_Inhibitor CYP3A4 Inhibition CYP3A4_Inhibitor->First_Pass Addresses Pgp_Inhibitor P-gp Inhibition Pgp_Inhibitor->Pgp_Efflux Addresses

Caption: Relationship between causes of poor bioavailability and mitigation strategies.

References

potential drug interactions with conivaptan hydrochloride in experimental settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using conivaptan (B1669423) hydrochloride in experimental settings. It includes frequently asked questions, troubleshooting guides for common issues related to drug interactions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of conivaptan hydrochloride?

A1: this compound is a non-peptide dual antagonist of the arginine vasopressin (AVP) receptors V1A and V2.[1][2] Its primary pharmacodynamic effect in treating hyponatremia comes from blocking V2 receptors in the renal collecting ducts.[1][3] This antagonism prevents the insertion of aquaporin-2 water channels into the cell membrane, leading to aquaresis—the excretion of electrolyte-free water—which raises serum sodium concentration.[4][5]

Q2: What are the primary pathways for conivaptan metabolism and potential drug interactions?

A2: Conivaptan is exclusively metabolized by the cytochrome P450 isozyme CYP3A4.[1][6] It is both a sensitive substrate and a potent inhibitor of CYP3A4.[7] This creates a high potential for drug-drug interactions (DDIs). Conivaptan can increase the plasma concentrations of co-administered drugs that are also metabolized by CYP3A4. Additionally, conivaptan is an inhibitor of P-glycoprotein (P-gp), which can affect the transport and clearance of P-gp substrate drugs.[3]

Q3: Can conivaptan inhibit its own metabolism?

A3: Yes. The pharmacokinetics of conivaptan are nonlinear because it inhibits its own metabolism via CYP3A4.[7] This is a critical factor to consider in experimental design, as it can lead to higher-than-expected plasma concentrations, especially at higher doses or with prolonged administration.

Q4: Are the metabolites of conivaptan pharmacologically active?

A4: Yes, four metabolites have been identified. While their combined exposure is only about 7% that of the parent compound, they do retain some pharmacological activity. At the V1A and V2 receptors, their activity ranges from approximately 3-50% and 50-100% of conivaptan, respectively.[1][6] However, their contribution to the overall clinical effect is considered minimal.[6]

Troubleshooting Experimental Issues

Issue 1: Unexpectedly high plasma concentration of a co-administered drug.

  • Possible Cause: The co-administered drug is likely a substrate of the CYP3A4 enzyme. Conivaptan is a potent inhibitor of CYP3A4 and can significantly decrease the metabolism and clearance of other CYP3A4 substrates, leading to elevated plasma levels.[7]

  • Troubleshooting Steps:

    • Verify if the affected drug is a known CYP3A4 substrate.

    • If performing an in vitro experiment, consider running a CYP3A4 inhibition assay (see protocol below) to quantify the inhibitory effect of conivaptan on the metabolism of your specific drug.

    • For in vivo models, reduce the dose of the co-administered drug and monitor its plasma concentration more frequently.

    • Consider if the drug is also a P-glycoprotein (P-gp) substrate. Conivaptan's inhibition of P-gp can also contribute to increased plasma concentrations by reducing efflux.[3]

Issue 2: Inconsistent or non-linear pharmacokinetic results for conivaptan itself.

  • Possible Cause: Conivaptan exhibits non-linear pharmacokinetics because it inhibits its own CYP3A4-mediated metabolism.[7] This effect can be more pronounced at higher concentrations.

  • Troubleshooting Steps:

    • Ensure that your bioanalytical method for quantifying conivaptan is validated and accurate across a wide concentration range.

    • When designing dose-response studies, include a wider range of doses, including lower concentrations, to fully characterize the non-linear profile.

    • Analyze pharmacokinetic data using a non-linear model rather than a linear model to accurately determine parameters like clearance and half-life.

Issue 3: Observed cellular toxicity or other adverse effects in in vitro or in vivo models are greater than anticipated.

  • Possible Cause: If the experimental model involves co-administration of other compounds, conivaptan may be increasing the concentration and subsequent toxicity of these compounds through CYP3A4 or P-gp inhibition. For example, cases of rhabdomyolysis were observed in patients receiving conivaptan with CYP3A4-metabolized HMG-CoA reductase inhibitors (statins).

  • Troubleshooting Steps:

    • Review all compounds in the experimental system (including media components) for known CYP3A4 or P-gp substrate characteristics.

    • Run control experiments with the co-administered drug alone and in combination with a known potent CYP3A4 inhibitor (like ketoconazole) to see if the toxic effect is replicated.

    • Measure the concentration of the co-administered drug in the media or plasma to confirm if it has been elevated by conivaptan.

Quantitative Data on Interactions

The inhibitory effect of conivaptan is most pronounced on CYP3A4. While specific IC50 values from a standardized fluorescence-based assay are cited in FDA reviews, the detailed data table is not publicly available.[1] However, conivaptan is classified as a potent or strong CYP3A4 inhibitor, which is critical for experimental design.[4][7]

Table 1: Documented Effects of Conivaptan on Co-Administered Drugs

Co-Administered Drug Drug Class / Transporter Effect on Co-Administered Drug Reference
Midazolam (IV/Oral) CYP3A4 Substrate ~2-fold and ~3-fold increase in AUC, respectively
Simvastatin CYP3A4 Substrate ~3-fold increase in AUC
Amlodipine CYP3A4 Substrate ~2-fold increase in AUC and half-life [7]

| Digoxin | P-glycoprotein Substrate | 79% increase in Cmax, 43% increase in AUC |[3] |

Table 2: Pharmacokinetic Parameters of Intravenous Conivaptan

Parameter 20 mg/day Infusion 40 mg/day Infusion Reference
Median Cmax (at 0.5h, post-loading dose) ~659 ng/mL ~680 ng/mL [6]
Median Concentration (at 96h) ~118 ng/mL ~216 ng/mL [6]
Median Elimination Half-life (t½) 5.3 hours 8.1 - 10.2 hours [6]

| Median Clearance (CL) | 16.1 - 18.7 L/h | 8.7 - 9.5 L/h |[6] |

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of conivaptan for CYP3A4 activity using human liver microsomes (HLMs).

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive control inhibitor (e.g., Ketoconazole)

  • Acetonitrile (B52724) (ACN) with internal standard (for protein precipitation and sample analysis)

  • 96-well incubation plates, LC-MS/MS system

2. Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of conivaptan in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Prepare a stock solution of the probe substrate and the positive control.

  • Pre-incubation:

    • In a 96-well plate, add HLMs (final concentration ~0.1-0.2 mg/mL) and potassium phosphate buffer.

    • Add varying concentrations of conivaptan, the positive control, or solvent control (vehicle) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction:

    • Add the CYP3A4 probe substrate to all wells.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes). The time should be within the linear range of metabolite formation.

  • Terminate Reaction:

    • Stop the reaction by adding cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP3A4 activity for each conivaptan concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the conivaptan concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: P-glycoprotein (P-gp) ATPase Activity Assay

This assay determines if conivaptan interacts with P-gp by measuring the stimulation or inhibition of its ATPase activity.

1. Materials and Reagents:

  • This compound

  • P-gp-containing membrane vesicles (from Sf9 or mammalian cells)

  • Assay Buffer (e.g., Tris-MES buffer, pH 6.8)

  • MgATP

  • Positive control substrate/stimulator (e.g., Verapamil)

  • Positive control inhibitor (e.g., Sodium orthovanadate)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., ammonium (B1175870) molybdate, ascorbic acid)

  • 96-well assay plates, plate reader

2. Procedure:

  • Prepare Solutions:

    • Prepare a stock solution and serial dilutions of conivaptan.

  • Assay Setup (perform in duplicate or triplicate):

    • Basal Activity: Add assay buffer, P-gp membranes, and solvent control to wells.

    • Vanadate (B1173111) Control (Non-specific ATPase activity): Add assay buffer, P-gp membranes, solvent control, and sodium orthovanadate.

    • Positive Control (Stimulation): Add assay buffer, P-gp membranes, and verapamil.

    • Test Compound (Conivaptan): Add assay buffer, P-gp membranes, and varying concentrations of conivaptan.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding MgATP to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a time that allows for linear phosphate generation (e.g., 20-40 minutes).

  • Terminate Reaction & Detect Phosphate:

    • Stop the reaction and detect the amount of inorganic phosphate (Pi) generated according to the specific kit instructions (e.g., by adding a colorimetric reagent).

  • Data Analysis:

    • Measure absorbance on a plate reader.

    • Calculate the P-gp specific ATPase activity by subtracting the activity in the presence of vanadate (non-specific) from the total activity.

    • Compare the activity in the presence of conivaptan to the basal P-gp activity. An increase indicates conivaptan may be a P-gp substrate, while a decrease (especially in the presence of a stimulator like verapamil) indicates inhibition.

Visualizations

Conivaptan_MOA cluster_V2 V2 Receptor Pathway (Renal Collecting Duct) cluster_V1a V1a Receptor Pathway (Vascular Smooth Muscle) AVP_V2 AVP V2R V2 Receptor AVP_V2->V2R binds AC Adenylyl Cyclase V2R->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 Insertion PKA->AQP2 H2O Water Reabsorption AQP2->H2O AVP_V1a AVP V1aR V1a Receptor AVP_V1a->V1aR binds PLC Phospholipase C V1aR->PLC activates IP3 ↑ IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Vaso Vasoconstriction Ca->Vaso Conivaptan Conivaptan Conivaptan->V2R Antagonist Conivaptan->V1aR Antagonist

Caption: Mechanism of Action of Conivaptan as a dual V1a/V2 receptor antagonist.

CYP3A4_Workflow cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_analysis 3. Analysis Reagents Prepare Reagents: - Human Liver Microsomes - Conivaptan dilutions - CYP3A4 Substrate - NADPH System PreInc Pre-incubate Microsomes + Conivaptan @ 37°C Initiate Initiate reaction with Substrate + NADPH PreInc->Initiate Incubate Incubate @ 37°C (e.g., 10 min) Initiate->Incubate Terminate Terminate with cold Acetonitrile + Int. Std. Incubate->Terminate Centrifuge Centrifuge to pellet protein Analyze Analyze supernatant via LC-MS/MS Centrifuge->Analyze Calc Calculate % Inhibition vs. Vehicle Control Analyze->Calc IC50 Plot curve and determine IC50 value Calc->IC50

Caption: Experimental workflow for determining the CYP3A4 inhibition IC50 of conivaptan.

Troubleshooting_Logic Start Start: Unexpectedly high concentration of Drug 'X' Q1 Is Drug 'X' a known CYP3A4 substrate? Start->Q1 Cause1 Primary Cause: Conivaptan is a potent CYP3A4 inhibitor, decreasing the metabolism of Drug 'X'. Q1->Cause1 Yes Q2 Is Drug 'X' a known P-gp substrate? Q1->Q2 No Cause1->Q2 Solution Solution: - Lower dose of Drug 'X' - Quantify interaction in vitro - Monitor for toxicity Cause1->Solution Cause2 Contributing Cause: Conivaptan inhibits P-gp-mediated efflux, increasing systemic exposure of Drug 'X'. Q2->Cause2 Yes Other Investigate other mechanisms or experimental error. Q2->Other No Cause2->Solution

References

impact of CYP3A4 inhibitors on conivaptan hydrochloride metabolism in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of CYP3A4 inhibitors on the in vivo metabolism of conivaptan (B1669423) hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of conivaptan hydrochloride?

A1: this compound is metabolized exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] Four metabolites have been identified, and their pharmacological activity at the V1a and V2 receptors is less than that of the parent compound.[1]

Q2: What is the effect of potent CYP3A4 inhibitors on the pharmacokinetics of conivaptan?

A2: Co-administration of conivaptan with potent CYP3A4 inhibitors leads to a significant increase in conivaptan plasma concentrations.[1][2][3] This is due to the inhibition of its primary metabolic pathway. For this reason, the concomitant use of conivaptan with potent CYP3A4 inhibitors such as ketoconazole (B1673606), itraconazole, clarithromycin, and ritonavir (B1064) is contraindicated.[1][4]

Q3: Is there a risk of drug-drug interactions when conivaptan is co-administered with substrates of CYP3A4?

A3: Yes, conivaptan is also a potent inhibitor of CYP3A4.[1] Therefore, it can increase the plasma concentrations of other drugs that are metabolized by this enzyme. Caution and close monitoring are advised when conivaptan is administered with other CYP3A4 substrates.[5]

Q4: Has the interaction between intravenous conivaptan and potent CYP3A4 inhibitors been formally studied in vivo?

A4: According to the available prescribing information, the effect of potent CYP3A4 inhibitors on the pharmacokinetics of intravenous conivaptan has not been evaluated in formal clinical studies.[1][2][3] The contraindication is based on the significant interaction observed with oral conivaptan and the known metabolic pathway.

Troubleshooting Guide for In Vivo Experiments

Issue 1: Unexpectedly high plasma concentrations of conivaptan in study subjects.

  • Possible Cause: Concomitant administration of a known or suspected CYP3A4 inhibitor. Many medications and even some supplements can inhibit CYP3A4.

  • Troubleshooting Steps:

    • Review all concomitant medications and supplements the study subject is taking.

    • Cross-reference the list of concomitant medications with a comprehensive database of CYP3A4 inhibitors.

    • If a CYP3A4 inhibitor is identified, its use should be discontinued (B1498344) if clinically appropriate and after a suitable washout period, the experiment may be repeated.

    • Consider genotyping subjects for CYP3A4 polymorphisms, as poor metabolizers may exhibit higher baseline concentrations of conivaptan.

Issue 2: High inter-subject variability in conivaptan pharmacokinetic parameters.

  • Possible Cause: The pharmacokinetics of conivaptan are known to be non-linear, and there is high inter-subject variability in its clearance.[1] This can be exacerbated by underlying differences in CYP3A4 activity or the presence of mild or moderate CYP3A4 inhibitors.

  • Troubleshooting Steps:

    • Ensure a standardized study protocol with strict inclusion/exclusion criteria to minimize variability.

    • Increase the sample size of the study to improve statistical power and better characterize the variability.

    • Incorporate a baseline assessment of CYP3A4 activity in study subjects (e.g., using a probe substrate) to account for individual differences in metabolism.

Issue 3: Adverse events such as hypotension or infusion site reactions are observed at a higher than expected rate.

  • Possible Cause: Elevated plasma concentrations of conivaptan due to a drug-drug interaction with a CYP3A4 inhibitor can lead to an increased incidence and severity of adverse events.

  • Troubleshooting Steps:

    • Immediately assess for the presence of any concomitant CYP3A4 inhibitors.

    • If a drug-drug interaction is suspected, discontinue the administration of the interacting agent and provide appropriate supportive care for the adverse event.

    • Review and potentially amend the study protocol to exclude subjects taking moderate to potent CYP3A4 inhibitors.

Data Presentation: Pharmacokinetic Interaction of Oral Conivaptan with Ketoconazole

The following table summarizes the quantitative data from a clinical study investigating the impact of the potent CYP3A4 inhibitor ketoconazole on the pharmacokinetics of oral this compound.

Pharmacokinetic ParameterOral Conivaptan (10 mg) AloneOral Conivaptan (10 mg) + Ketoconazole (200 mg)Fold Increase
Cmax (Maximum Plasma Concentration) --4-fold[1][2][3][6]
AUC (Area Under the Curve) --11-fold[1][2][3][6]

Note: Specific mean values for Cmax and AUC were not detailed in the publicly available documents.

Experimental Protocols

Representative Protocol for an In Vivo Drug-Drug Interaction Study: Oral Conivaptan and a CYP3A4 Inhibitor

This is a representative protocol based on standard clinical pharmacology study designs, as the specific protocol for the conivaptan-ketoconazole interaction study is not publicly available.

  • Study Design: An open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.

  • Inclusion Criteria:

    • Healthy male and female subjects, aged 18-55 years.

    • Body mass index (BMI) between 18.5 and 30.0 kg/m ².

    • Normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests.

  • Exclusion Criteria:

    • History or presence of clinically significant cardiovascular, renal, hepatic, or gastrointestinal disease.

    • Use of any prescription or over-the-counter medications, including herbal supplements, within 14 days prior to the first dose of the study drug.

    • Known allergy to conivaptan or other vasopressin receptor antagonists.

  • Dosing Regimen:

    • Period 1: Subjects receive a single oral dose of 10 mg this compound.

    • Washout Period: A washout period of at least 7 days.

    • Period 2: Subjects receive a potent CYP3A4 inhibitor (e.g., 200 mg ketoconazole) once daily for 4 days to achieve steady-state inhibition. On day 4, subjects receive a single oral dose of 10 mg this compound concomitantly with the CYP3A4 inhibitor.

  • Pharmacokinetic Sampling:

    • Serial blood samples are collected at pre-dose and at specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-conivaptan administration in both periods.

  • Analytical Method:

    • Plasma concentrations of conivaptan are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-inf) are calculated using non-compartmental analysis.

  • Statistical Analysis:

    • The geometric mean ratios and 90% confidence intervals for Cmax and AUC are calculated to assess the magnitude of the drug-drug interaction.

Visualizations

cluster_metabolism Conivaptan Metabolism Conivaptan Conivaptan CYP3A4 CYP3A4 Conivaptan->CYP3A4 Metabolized by Metabolites Metabolites CYP3A4->Metabolites

Caption: Metabolic pathway of this compound.

cluster_inhibition Mechanism of CYP3A4 Inhibition Conivaptan Conivaptan CYP3A4 CYP3A4 Conivaptan->CYP3A4 Substrate for CYP3A4_Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) CYP3A4_Inhibitor->CYP3A4 Inhibits Metabolism Decreased Metabolism CYP3A4->Metabolism

Caption: Inhibition of conivaptan metabolism by a CYP3A4 inhibitor.

cluster_workflow Experimental Workflow: Drug-Drug Interaction Study Screening Screening Period1 Period 1: Administer Conivaptan Alone Screening->Period1 PK_Sampling1 Pharmacokinetic Sampling Period1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Period2 Period 2: Administer CYP3A4 Inhibitor + Conivaptan Washout->Period2 PK_Sampling2 Pharmacokinetic Sampling Period2->PK_Sampling2 Analysis Data Analysis and Comparison PK_Sampling2->Analysis

Caption: Workflow for a clinical drug-drug interaction study.

References

minimizing off-target effects of conivaptan hydrochloride in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of conivaptan (B1669423) hydrochloride during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during in vitro and in vivo experiments with conivaptan hydrochloride.

In Vitro Experimentation

Question 1: How can I assess the selectivity of my conivaptan sample for vasopressin V1a and V2 receptors against other potential off-target receptors?

Answer: To determine the selectivity of conivaptan, a competitive radioligand binding assay against a panel of common off-target receptors is recommended. This will allow you to determine the binding affinity (Ki) of conivaptan for each receptor and calculate a selectivity ratio.

Experimental Protocol: Competitive Radioligand Binding Assay

A detailed protocol for performing a competitive radioligand binding assay is provided in the "Experimental Protocols" section below. This protocol can be adapted for a wide range of G-protein coupled receptors (GPCRs).

Question 2: I am observing unexpected cellular effects in my experiment that are not consistent with V1a or V2 receptor antagonism. What could be the cause?

Answer: Unexpected cellular effects could be due to off-target binding to other receptors, ion channels, or transporters. Conivaptan is a known potent inhibitor of the cytochrome P450 enzyme CYP3A4.[1][2] If your cellular system expresses CYP3A4, or if you are co-administering other compounds metabolized by this enzyme, you may observe effects related to altered metabolism.

Troubleshooting Steps:

  • Perform a Broad Off-Target Screening: Utilize a commercially available off-target screening service that tests for binding against a broad panel of receptors and enzymes.

  • Assess CYP3A4 Inhibition: Conduct a CYP3A4 inhibition assay to determine the IC50 of conivaptan in your experimental system. A detailed protocol is available in the "Experimental Protocols" section.

  • Review Co-administered Compounds: If using other compounds, check if they are substrates of CYP3A4, as their metabolism may be inhibited by conivaptan, leading to increased concentrations and potential toxicity.[2]

Question 3: How do I prepare this compound for in vitro experiments?

Answer: this compound is very slightly soluble in water. For in vitro assays, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[3]

In Vivo Experimentation

Question 4: I am observing significant hypotension in my animal model (rat) after administering conivaptan. How can I mitigate this?

Answer: Hypotension is a known off-target effect of conivaptan, primarily due to its antagonism of vascular V1a receptors, leading to vasodilation.[4]

Mitigation Strategies:

  • Dose Optimization: Start with the lowest effective dose of conivaptan and titrate upwards while closely monitoring blood pressure.

  • Slower Infusion Rate: If administering intravenously, a slower infusion rate may help to reduce the peak plasma concentration and minimize the hypotensive effect.

  • Fluid Management: Ensure the animals are adequately hydrated to support blood pressure.

  • Choice of Animal Model: Spontaneously hypertensive rats (SHR) may exhibit a more pronounced hypotensive response to vasopressin antagonists compared to normotensive strains.

Experimental Protocol: Monitoring and Mitigation of Hypotension in Rats

A detailed protocol for monitoring and mitigating hypotension in a rat model is provided in the "Experimental Protocols" section.

Question 5: I am concerned about the risk of overly rapid correction of hyponatremia and osmotic demyelination syndrome (ODS) in my animal model. How can I prevent and monitor for this?

Answer: Overly rapid correction of chronic hyponatremia is a serious risk associated with vasopressin antagonists and can lead to ODS.[5] Prevention and careful monitoring are crucial.

Prevention and Monitoring Strategies:

  • Gradual Dosing: In animal models of hyponatremia, initiate treatment with a low dose of conivaptan and gradually increase it.

  • Frequent Sodium Monitoring: Monitor serum sodium levels frequently (e.g., every 4-6 hours) during the initial 24-48 hours of treatment. The rate of sodium correction should not exceed recommended limits (e.g., <10-12 mEq/L in 24 hours).

  • Neurological Assessment: Regularly assess the animals for neurological signs of ODS, which can include lethargy, ataxia, and seizures.[5]

  • Histopathological Analysis: At the end of the study, perform histopathological analysis of the brain, particularly the pons, to look for signs of demyelination.[5]

Experimental Protocol: Preclinical Model of Osmotic Demyelination Syndrome

A protocol for inducing and monitoring a preclinical model of ODS in rats is detailed in the "Experimental Protocols" section.

Question 6: What are the key pharmacokinetic parameters of conivaptan that I should consider when designing my animal studies?

Answer: Understanding the pharmacokinetic profile of conivaptan in your chosen animal model is essential for appropriate dose selection and timing of assessments. Key parameters include Cmax (maximum concentration), AUC (area under the curve), and half-life. These can vary significantly between species.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Conivaptan

SpeciesDoseCmax (ng/mL)AUC (ng·h/mL)Half-life (h)Reference(s)
Human20 mg loading dose, then 20 mg/day infusion~619 (at end of loading dose)69965.3[2]
Human20 mg loading dose, then 40 mg/day infusion~701 (at end of loading dose)30,77110.2[2]
Human (Severe Hepatic Impairment)20 mg loading dose, then 20 mg/day infusion518.76573.612.0[6]
Rat2.5 mg/kg IV infusionNot ReportedNot ReportedNot Reported[1]
Dog20 mg/kg oralNot ReportedNot ReportedNot Reported[1]

Note: Comprehensive, directly comparable pharmacokinetic data for rat and dog models were not publicly available in the reviewed literature. The provided data for these species indicates doses used in toxicology studies.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of conivaptan for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare Reagents:

    • Dilute the cell membranes in assay buffer to the desired concentration.

    • Prepare a stock solution of the radioligand and dilute it in assay buffer to a working concentration (typically at or below its Kd).

    • Prepare a serial dilution of conivaptan in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of an unlabeled ligand known to bind to the receptor.

    • Competitive Binding: Add cell membranes, radioligand, and varying concentrations of conivaptan.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of conivaptan.

    • Determine the IC50 value (the concentration of conivaptan that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro CYP3A4 Inhibition Assay

Objective: To determine the IC50 of conivaptan for CYP3A4 inhibition.

Materials:

  • Human liver microsomes

  • CYP3A4 substrate (e.g., midazolam)

  • NADPH regenerating system

  • This compound

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of conivaptan in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the CYP3A4 substrate and human liver microsomes in incubation buffer.

  • Pre-incubation (for time-dependent inhibition): Pre-incubate the microsomes with conivaptan and the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C. A control without NADPH should also be included.

  • Incubation:

    • Add the CYP3A4 substrate to initiate the reaction.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Quenching: Stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite of the CYP3A4 substrate.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each conivaptan concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of conivaptan and determine the IC50 value using non-linear regression.

In Vivo Monitoring and Mitigation of Hypotension in Rats

Objective: To assess and manage conivaptan-induced hypotension in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound formulated for intravenous administration

  • Telemetry system or tail-cuff method for blood pressure monitoring

  • Intravenous catheter

  • Infusion pump

  • Warming pad

Procedure:

  • Animal Preparation:

    • Acclimatize the animals to the housing conditions.

    • For continuous monitoring, surgically implant a telemetry transmitter for blood pressure measurement. For intermittent monitoring, acclimatize the animals to the tail-cuff apparatus.

    • Implant an intravenous catheter for drug administration.

  • Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period before drug administration.

  • Conivaptan Administration:

    • Administer a low dose of conivaptan via intravenous infusion.

    • Continuously or intermittently monitor blood pressure and heart rate.

  • Mitigation:

    • If a significant drop in blood pressure is observed, reduce the infusion rate.

    • Ensure the animal has free access to water and food.

  • Dose Escalation: If the initial dose is well-tolerated, subsequent studies can be performed with escalating doses to determine the dose-response relationship for both efficacy and hypotension.

  • Data Analysis:

    • Calculate the change in mean arterial pressure from baseline at different time points after conivaptan administration.

    • Compare the hypotensive effects at different doses.

Preclinical Rat Model of Osmotic Demyelination Syndrome

Objective: To evaluate the risk of conivaptan-induced ODS following rapid correction of chronic hyponatremia.

Materials:

  • Male Sprague-Dawley rats

  • Desmopressin (dDAVP)

  • Liquid diet

  • This compound

  • Blood collection supplies for serum sodium analysis

  • Equipment for neurological assessment (e.g., open field, rotarod)

  • Histology equipment

Procedure:

  • Induction of Chronic Hyponatremia:

    • Implant osmotic mini-pumps containing dDAVP to induce antidiuresis.

    • Provide a liquid diet and water to induce hyponatremia over several days (e.g., 7 days).[5]

    • Monitor serum sodium to confirm the development of chronic hyponatremia (e.g., ~105 mEq/L).[5]

  • Correction of Hyponatremia:

    • Divide the animals into groups:

      • Control group (e.g., vehicle administration)

      • Conivaptan treatment group(s) with different doses.

    • Administer conivaptan (e.g., orally or via infusion).

    • Monitor serum sodium levels closely to document the rate of correction.

  • Neurological Assessment:

    • Perform daily neurological examinations, observing for signs such as gait abnormalities, paralysis, and seizures.[5]

  • Termination and Tissue Collection:

    • At a predetermined endpoint (e.g., 5 days after correction), euthanize the animals.[5]

    • Perfuse the brains and collect them for histopathological analysis.

  • Histopathology:

    • Perform immunohistochemical staining for myelin and markers of microglial activation to identify areas of demyelination, particularly in the pons and extrapontine regions.[5]

  • Data Analysis:

    • Compare the rate of sodium correction between groups.

    • Correlate the incidence and severity of neurological deficits and histopathological findings with the dose of conivaptan and the rate of sodium correction.

Visualizations

conivaptan_signaling_pathway cluster_vasopressin Vasopressin (AVP) Signaling cluster_conivaptan Conivaptan Action cluster_effects Physiological Effects AVP Arginine Vasopressin (AVP) V1aR V1a Receptor (Vascular Smooth Muscle) AVP->V1aR Binds to V2R V2 Receptor (Kidney Collecting Duct) AVP->V2R Binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) V1aR->Vasoconstriction Activates Hypotension Hypotension (Off-Target Effect) V1aR->Hypotension Antagonism leads to Aquaresis Aquaresis (Water Excretion) V2R->Aquaresis Activates Conivaptan This compound Conivaptan->V1aR Antagonizes Conivaptan->V2R Antagonizes

Caption: Conivaptan's dual antagonism of V1a and V2 vasopressin receptors.

experimental_workflow_off_target cluster_invitro In Vitro Assessment cluster_invivo In Vivo Troubleshooting start Start: Unexpected In Vitro Effect receptor_screen 1. Broad Off-Target Receptor Screening start->receptor_screen cyp_assay 2. CYP3A4 Inhibition Assay start->cyp_assay data_analysis 3. Analyze Data & Identify Off-Target receptor_screen->data_analysis cyp_assay->data_analysis hypotension_issue Issue: Hypotension Observed dose_opt Dose Optimization hypotension_issue->dose_opt infusion_rate Adjust Infusion Rate hypotension_issue->infusion_rate fluid_manage Ensure Hydration hypotension_issue->fluid_manage resolve_hypotension Hypotension Mitigated dose_opt->resolve_hypotension infusion_rate->resolve_hypotension fluid_manage->resolve_hypotension

Caption: Workflow for troubleshooting conivaptan's off-target effects.

References

storage and handling guidelines for conivaptan hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for researchers, scientists, and drug development professionals on the storage and handling of conivaptan (B1669423) hydrochloride powder for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for conivaptan hydrochloride powder?

This compound powder should be stored under controlled conditions to ensure its stability. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] The container should be tightly sealed and protected from moisture and light.[2]

Q2: How should I prepare stock solutions of this compound?

This compound is very slightly soluble in water (0.15 mg/mL at 23°C) but has good solubility in DMSO (≥ 100 mg/mL).[2][3] Therefore, DMSO is the recommended solvent for preparing high-concentration stock solutions. When preparing, use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[4] For in vivo experiments, further dilution of the DMSO stock solution into aqueous buffers or vehicles like corn oil may be necessary.

Q3: What is the stability of this compound in solution?

Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] Aqueous solutions are less stable, and particulate formation can occur due to pH changes.[5] It is recommended to prepare fresh aqueous solutions for each experiment.

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with lactated Ringer's injection.[6] It is also known to be incompatible with furosemide. Due to its potential for pH-dependent precipitation, mixing this compound solutions with alkaline solutions should be avoided. The compound is also incompatible with strong oxidizing agents.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Powder is difficult to dissolve in aqueous buffer. This compound has very low aqueous solubility.[3][8][9]First, dissolve the powder in a small amount of an appropriate organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer. Sonication may aid in dissolution.
Precipitate forms in the stock solution upon storage. The solution may be supersaturated, or the storage temperature is too high. Contamination with water can also reduce solubility in organic solvents.Warm the solution gently in a water bath to see if the precipitate redissolves. If it does, consider diluting the stock solution to a lower concentration. Ensure the solvent is anhydrous and the container is tightly sealed.
Particulate matter observed in the final diluted solution. The pH of the final solution may be causing the free base of this compound to precipitate out.[5] This is more likely to occur at a higher pH.Check the pH of your final solution. The commercial formulation is adjusted to a pH of 3.0-3.8 to maintain solubility.[3][8][9] Adjusting the pH of your experimental solution to a more acidic range may prevent precipitation.
Inconsistent experimental results. This could be due to the degradation of the compound, inaccurate concentration of the solution, or improper handling.Always use freshly prepared dilutions from a properly stored stock solution. Verify the concentration of your stock solution using a suitable analytical method if possible. Ensure consistent experimental conditions.

Data and Protocols

Storage and Stability Summary
Form Storage Temperature Duration Notes
Powder -20°C3 yearsTightly sealed, protected from light and moisture.[1][4]
4°C2 yearsTightly sealed, protected from light and moisture.[1]
In Solvent (DMSO) -80°C6 months - 1 yearAliquot to avoid freeze-thaw cycles.[2][4]
-20°C1 monthAliquot to avoid freeze-thaw cycles.[2][4]
Solubility Data
Solvent Solubility Reference
Water0.15 - 0.25 mg/mL at 23°C[3][8][9][10]
DMSO≥ 100 mg/mL[2]
Ethanol7 mg/mL[4]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: Based on the molecular weight of this compound (535.04 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

  • Weigh the powder: Accurately weigh the this compound powder in a suitable container.

  • Add solvent: Add the calculated volume of fresh, anhydrous DMSO to the powder.

  • Dissolve: Vortex or sonicate the mixture until the powder is completely dissolved. The solution should be clear.

  • Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation weigh Weigh Powder dissolve Dissolve in DMSO weigh->dissolve Add Anhydrous DMSO aliquot Aliquot & Store dissolve->aliquot Create Stock Solution thaw Thaw Aliquot aliquot->thaw dilute Dilute to Working Conc. thaw->dilute run_exp Perform Experiment dilute->run_exp

Caption: Experimental workflow for this compound.

troubleshooting_dissolution start Issue: Powder not dissolving or precipitate observed check_solvent Is the solvent appropriate? (e.g., DMSO for high conc.) start->check_solvent check_pH Is the final solution pH acidic? check_solvent->check_pH Yes use_dmso Action: Use DMSO to create a stock solution first. check_solvent->use_dmso No adjust_pH Action: Adjust pH to be more acidic (e.g., pH 3-4). check_pH->adjust_pH No sonicate Action: Gently warm and/or sonicate the solution. check_pH->sonicate Yes resolved Issue Resolved use_dmso->resolved adjust_pH->resolved sonicate->resolved Success unresolved If issue persists, consult senior personnel. sonicate->unresolved Failure

Caption: Troubleshooting dissolution and precipitation issues.

References

troubleshooting variability in conivaptan hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Conivaptan (B1669423) Hydrochloride >

Welcome to the technical support center for conivaptan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in experimental results.

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-peptide, dual antagonist of the arginine vasopressin (AVP) receptors V1A and V2.[1][2] By blocking V2 receptors in the renal collecting ducts, it prevents water reabsorption, leading to aquaresis—the excretion of free water without significant electrolyte loss.[2][3][4] Antagonism of V1A receptors, located on vascular smooth muscle, can lead to vasodilation.[3][5] This dual action makes it effective in increasing serum sodium concentrations in euvolemic and hypervolemic hyponatremia.[3][6]

Conivaptan_MOA cluster_0 Vasopressin Signaling cluster_V1A V1A Receptor Pathway cluster_V2 V2 Receptor Pathway AVP Arginine Vasopressin (AVP) V1AR V1A Receptor AVP->V1AR V2R V2 Receptor AVP->V2R Gq Gq V1AR->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Vaso Vasoconstriction Ca2->Vaso Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP AQP2 Aquaporin-2 Insertion cAMP->AQP2 Water Water Reabsorption AQP2->Water Conivaptan Conivaptan Conivaptan->V1AR Blocks Conivaptan->V2R Blocks Troubleshoot_InVitro start Inconsistent In Vitro Results check_compound Step 1: Verify Compound Integrity start->check_compound solubility Is the compound fully dissolved? (No visible precipitate in stock or final dilution?) check_compound->solubility Compound Prep check_assay Step 2: Examine Assay Conditions reagents Are reagents (agonist, buffers) performing as expected? (Run control experiments) check_assay->reagents Assay Setup check_bio Step 3: Assess Biological System cell_health Are cells healthy? (Check morphology, passage number, viability) check_bio->cell_health Biologicals stability Was the solution prepared fresh? (Compound can degrade in aqueous media) solubility->stability Yes solve_solubility Action: Prepare fresh stock in 100% DMSO. Use sonication. Avoid aqueous intermediates. solubility->solve_solubility No stability->check_assay Yes solve_stability Action: Prepare fresh solutions daily. Protect from light. stability->solve_stability No incubation Are incubation times and temperatures optimized and consistent? reagents->incubation Yes solve_reagents Action: Validate agonist EC50. Use fresh, quality-controlled buffers. reagents->solve_reagents No incubation->check_bio Yes solve_incubation Action: Run time-course experiment to determine equilibrium. incubation->solve_incubation No receptor_exp Is receptor (V1A/V2) expression stable? (Expression can vary with passage) cell_health->receptor_exp Yes solve_cell_health Action: Use low-passage cells. Perform cell viability test. cell_health->solve_cell_health No solve_receptor_exp Action: Use cells within a defined passage range. Confirm expression if possible. receptor_exp->solve_receptor_exp No HPLC_Workflow start Plasma Sample step1 Add Internal Standard start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 Inject into HPLC-MS/MS step4->step5 step6 Data Analysis (Quantify vs. Calibration Curve) step5->step6 end Final Concentration step6->end

References

Validation & Comparative

A Head-to-Head Comparison of Conivaptan Hydrochloride and Tolvaptan in Vasopressin V2 Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of conivaptan (B1669423) hydrochloride and tolvaptan (B1682983), two prominent antagonists of the vasopressin V2 receptor. The following sections will delve into their receptor binding affinities, signaling pathways, and clinical performance, supported by experimental data and protocols.

Introduction

Vasopressin, a key hormone in maintaining water homeostasis, exerts its effects through various receptors. The V2 receptor, primarily located in the renal collecting ducts, is crucial for regulating water reabsorption. Dysregulation of vasopressin signaling can lead to conditions like hyponatremia (low blood sodium). Conivaptan and tolvaptan are therapeutic agents developed to counteract the effects of excess vasopressin by blocking the V2 receptor. However, their pharmacological profiles differ significantly, impacting their clinical application. Conivaptan is a dual antagonist of both V1a and V2 receptors, whereas tolvaptan is a selective V2 receptor antagonist[1][2]. This guide aims to provide a comprehensive comparison to aid researchers and clinicians in understanding their distinct mechanisms and performance.

Receptor Binding Affinity and Selectivity

The affinity and selectivity of a drug for its target receptor are fundamental determinants of its potency and potential side effects. The following table summarizes the binding affinities of conivaptan and tolvaptan for the vasopressin V1a and V2 receptors.

CompoundV1a Receptor Affinity (Ki, nM)V2 Receptor Affinity (Ki, nM)V2/V1a Selectivity Ratio
Conivaptan 6.30[3]1.10[3]~0.17
Tolvaptan Not explicitly reported, but has 29-fold lower affinity than for V2[4][5][6]Affinity is ~2 times greater than native Arginine Vasopressin (AVP)[4]~29

Key Findings:

  • Conivaptan exhibits high affinity for both V1a and V2 receptors, with a slightly higher affinity for the V2 receptor[3]. Its dual antagonism means it can influence both the renal (V2) and vascular (V1a) effects of vasopressin[7].

  • Tolvaptan demonstrates a strong and selective affinity for the V2 receptor, with a 29-fold greater selectivity over the V1a receptor[4][5][6]. This selectivity is a key feature of its mechanism of action, primarily targeting the aquaretic effects of vasopressin.

Vasopressin V2 Receptor Signaling Pathway

The binding of vasopressin to the V2 receptor initiates a downstream signaling cascade that ultimately leads to water reabsorption in the kidneys. Both conivaptan and tolvaptan act by competitively blocking this initial step.

V2R_Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Produces ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicles->AQP2_channel Translocates to Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption

Vasopressin V2 Receptor Signaling Pathway

Experimental Protocols

The characterization of conivaptan and tolvaptan involves key in vitro experiments to determine their binding affinity and functional antagonism.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of conivaptan and tolvaptan for V1a and V2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells engineered to express either the human V1a or V2 vasopressin receptor.

  • Radioligand: A radiolabeled ligand, such as [3H]-Arginine Vasopressin, is used to bind to the receptors.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (conivaptan or tolvaptan).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing V1a or V2 receptors incubate Incubate membranes with radioligand and varying concentrations of conivaptan or tolvaptan prep->incubate filter Separate bound and unbound radioligand by filtration incubate->filter count Quantify radioactivity on the filter filter->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

References

A Comparative Analysis of Conivaptan and Lixivaptan on Urine Output: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of conivaptan (B1669423) and lixivaptan (B1674903) on urine output, supported by experimental data. This analysis delves into the mechanisms of action, presents quantitative data from clinical trials in clearly structured tables, details experimental protocols, and visualizes key pathways and workflows.

Conivaptan and lixivaptan are both vasopressin receptor antagonists, a class of drugs that promote aquaresis—the excretion of free water—making them valuable in the management of hyponatremia. However, their receptor selectivity and clinical applications differ, leading to distinct profiles in their effects on renal function. This guide offers a detailed comparative analysis to inform research and development in this therapeutic area.

Mechanism of Action: A Tale of Two Receptors

Conivaptan is a non-peptide dual antagonist of both the vasopressin V1a and V2 receptors.[1][2] The V2 receptors, located in the renal collecting ducts, are crucial for regulating water reabsorption.[3] By blocking these receptors, conivaptan inhibits the action of arginine vasopressin (AVP), leading to decreased water permeability in the collecting ducts and a subsequent increase in free water excretion, or aquaresis.[3] The antagonism of V1a receptors, found on vascular smooth muscle cells, can lead to vasodilation.[2]

Lixivaptan, in contrast, is a selective V2 receptor antagonist.[1][4] Its mechanism of action is focused solely on blocking the V2 receptors in the kidneys, which also results in aquaresis.[4] This selectivity may offer a different safety and efficacy profile compared to the dual-receptor antagonism of conivaptan.

Signaling Pathway of Vasopressin V2 Receptor Antagonists

cluster_membrane Collecting Duct Cell Membrane cluster_cytosol Cytosol cluster_lumen Collecting Duct Lumen V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Urine Urine (Water Excretion) AVP Arginine Vasopressin (AVP) AVP->V2R Binds to Vaptans Conivaptan / Lixivaptan Vaptans->V2R Blocks AQP2_channel->Urine Increases Water Reabsorption from

Caption: Signaling pathway of vasopressin V2 receptor antagonists in renal collecting duct cells.

Quantitative Comparison of Effects on Urine Output and Related Parameters

The following tables summarize the quantitative data from various clinical studies on the effects of conivaptan and lixivaptan on urine output and other relevant markers of aquaresis.

Conivaptan: Effects on Urine Output and Water Clearance
Study Population & DosageChange in Urine OutputChange in Effective Water Clearance (EWC)Change in Urine OsmolalityCitation
Heart Failure Patients
Placebo-11 ± 17 mL/h (first 4h)Not ReportedNot Reported[3]
20 mg IV152 ± 19 mL/h (first 4h)Not ReportedMarkedly lower than placebo[3]
40 mg IV176 ± 18 mL/h (first 4h)Not ReportedMarkedly lower than placebo[3]
Euvolemic/Hypervolemic Hyponatremia Patients
PlaceboNot Reported-332.3 ± 434.1 mL (Day 1)Not Reported[3]
40 mg/day IVNot Reported1984 ± 1559.4 mL (Day 1)Significant fall vs. placebo[3]
80 mg/day IVNot Reported1759.4 ± 1748.3 mL (Day 1)Significant fall vs. placebo[3]
Placebo (Oral)Not Reported-12 ± 464 mLNot Reported[3]
40 mg/day OralNot Reported974 ± 1233 mLNot Reported[3]
80 mg/day OralNot Reported1342 ± 1143 mLNot Reported[3]
Lixivaptan: Effects on Urine Volume and Water Clearance
Study Population & DosageChange in 24-Hour Urine VolumeChange in Urine Flow RateChange in Solute-Free Water ExcretionCitation
Heart Failure Patients
Placebo1.8 LNot ReportedNot Reported[4]
10 mgNot ReportedNo significant changeNot Reported[4]
30 mgNot ReportedSignificantly greater than placebo at 2hSignificant increase[4]
75 mgNot ReportedSignificantly greater than placebo at 2hSignificant increase[4]
150 mgNot ReportedSignificantly greater than placebo at 2hSignificant increase[4]
250 mgNot ReportedSignificantly greater than placebo at 2hSignificant increase[4]
400 mg3.9 LSignificantly greater than placebo at 2hSignificant increase[4]
Animal Model (PCK Rats)
Low Dose (0.5% in chow)~3-fold increaseNot ReportedNot Reported[5]
High Dose (1% in chow)Not ReportedNot ReportedNot Reported[5]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to allow for replication and further investigation.

Conivaptan IV Study in Euvolemic/Hypervolemic Hyponatremia[6][7]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 84 hospitalized patients with euvolemic or hypervolemic hyponatremia (serum sodium 115 to <130 mEq/L).

  • Intervention:

    • Placebo Group: Intravenous D5W.

    • Conivaptan 40 mg/day Group: 20 mg IV loading dose over 30 minutes, followed by a continuous infusion of 40 mg/day for 4 days.

    • Conivaptan 80 mg/day Group: 20 mg IV loading dose over 30 minutes, followed by a continuous infusion of 80 mg/day for 4 days.

  • Key Assessments:

    • Serum sodium concentrations measured at baseline and at regular intervals throughout the 4-day treatment period.

    • 24-hour urine collections for measurement of volume and osmolality to calculate effective water clearance.

  • Primary Efficacy Measure: Change in serum sodium from baseline, measured by the baseline-adjusted area under the curve.

Lixivaptan Oral Study in Heart Failure[4]
  • Study Design: A randomized, double-blind, placebo-controlled, ascending single-dose study.

  • Patient Population: 42 diuretic-requiring patients with mild-to-moderate heart failure.

  • Intervention:

    • After overnight fluid deprivation, patients received a single oral dose of placebo (n=12) or lixivaptan at doses of 10, 30, 75, 150, 250, or 400 mg (n=5 per dose group).

    • Fluid restriction was continued for 4 hours post-dose, followed by ad libitum fluid intake for the next 20 hours.

  • Key Assessments:

    • Urine volume and osmolality were measured at baseline and at various time points over 24 hours.

    • Serum sodium was also monitored.

  • Primary Efficacy Measure: Change in urine volume over 4 hours and 24 hours compared to placebo.

Experimental Workflow for a Typical Vaptan Clinical Trial

cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Serum Na+, Urine Output, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization DrugAdmin Drug Administration (Vaptan or Placebo) Randomization->DrugAdmin Monitoring Continuous Monitoring (Vital Signs, Adverse Events) DrugAdmin->Monitoring DataCollection Data Collection (Urine & Blood Samples) Monitoring->DataCollection Analysis Data Analysis (Statistical Comparison) DataCollection->Analysis

Caption: A generalized experimental workflow for a clinical trial evaluating a vaptan.

Conclusion

Both conivaptan and lixivaptan are effective aquaretic agents that significantly increase urine output and promote free water excretion. Conivaptan, as a dual V1a/V2 receptor antagonist, offers a broader mechanism of action which may have implications for its hemodynamic effects. Lixivaptan's selectivity for the V2 receptor provides a more targeted approach to aquaresis. The choice between these agents in a research or clinical setting will depend on the specific patient population and therapeutic goals. The provided data and protocols offer a foundation for further investigation into the comparative efficacy and safety of these two important drugs.

References

A Comparative Analysis of the Aquaretic Effects of Conivaptan Hydrochloride and Furosemide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the aquaretic and diuretic effects of conivaptan (B1669423) hydrochloride, a vasopressin receptor antagonist, and furosemide (B1674285), a loop diuretic. The information presented is intended to support research, scientific understanding, and drug development in the context of fluid and electrolyte regulation.

Executive Summary

Conivaptan hydrochloride and furosemide are both potent diuretics, but they elicit their effects through distinct mechanisms of action, leading to different physiological outcomes. Conivaptan induces aquaresis, the excretion of electrolyte-free water, by antagonizing vasopressin V2 receptors in the renal collecting ducts. In contrast, furosemide, a loop diuretic, promotes the excretion of both water and electrolytes by inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the Loop of Henle. This fundamental difference in their mechanisms results in varied impacts on urine composition, serum sodium levels, and overall electrolyte balance.

Mechanism of Action

This compound: Vasopressin V2 Receptor Antagonism

This compound is a non-peptide antagonist of both vasopressin V1A and V2 receptors.[1] Its primary aquaretic effect is mediated through the blockade of V2 receptors in the principal cells of the renal collecting ducts.[2] Under normal physiological conditions, arginine vasopressin (AVP) binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[2] This increases water reabsorption from the tubular fluid back into the bloodstream. By competitively inhibiting AVP binding, conivaptan prevents this cascade, reducing the number of AQP2 channels in the membrane and thereby decreasing water reabsorption.[2] The result is an increase in the excretion of solute-free water, leading to a rise in serum sodium concentration.[2]

Conivaptan_Signaling_Pathway cluster_membrane Apical Membrane cluster_cell Principal Cell AQP2_Vesicle AQP2 Vesicle AQP2_Channel Aquaporin-2 (AQP2) Water Channel AQP2_Vesicle->AQP2_Channel Translocates & Inserts Water_Reabsorption Water Reabsorption (from tubular fluid) AQP2_Channel->Water_Reabsorption Mediates AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds AC Adenylyl Cyclase (AC) V2R->AC Activates Conivaptan Conivaptan Conivaptan->V2R Blocks cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->AQP2_Vesicle Phosphorylates

Conivaptan's antagonistic action on the V2 receptor.
Furosemide: Inhibition of the Na+-K+-2Cl- Cotransporter

Furosemide is a potent loop diuretic that acts on the thick ascending limb of the Loop of Henle.[3] Its primary target is the Na+-K+-2Cl- cotransporter (NKCC2) located on the apical membrane of the tubular epithelial cells.[3] Furosemide competitively inhibits this transporter, preventing the reabsorption of sodium, potassium, and chloride ions from the tubular fluid.[3] This disruption of ion reabsorption diminishes the osmotic gradient that normally drives water reabsorption in the collecting ducts. Consequently, a larger volume of water, along with the unreabsorbed electrolytes, is excreted in the urine.[4]

Furosemide_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Cell cluster_interstitium Renal Interstitium Ions_Lumen Na+ K+ 2Cl- NKCC2 Na+-K+-2Cl- Cotransporter (NKCC2) Ions_Lumen->NKCC2 Ions_Interstitium Na+, K+, Cl- Reabsorption NKCC2->Ions_Interstitium Mediates Furosemide Furosemide Furosemide->NKCC2 Inhibits Water_Reabsorption Water Reabsorption (in collecting duct) Ions_Interstitium->Water_Reabsorption Drives Osmotic Gradient for

Furosemide's inhibitory effect on the NKCC2 cotransporter.

Comparative Efficacy: Experimental Data

A key study directly compared the renal effects of intravenous conivaptan and furosemide in patients with chronic heart failure. The findings of this study provide valuable quantitative data for comparing their aquaretic and diuretic properties.

ParameterConivaptanFurosemideCombination (Conivaptan + Furosemide)
Change in Urine Volume Similar increase to furosemideSimilar increase to conivaptanSignificantly greater than either drug alone
Change in Urinary Sodium Excretion No significant increaseSignificant increaseSignificantly greater than furosemide alone

Data from a study in patients with chronic heart failure.[5]

Experimental Protocols

The following provides a general outline of the methodology employed in a clinical trial comparing the renal effects of conivaptan and furosemide.[5]

Study Design:

A randomized, crossover study design was utilized. Participants received intravenous infusions of conivaptan, furosemide, or a combination of both on separate study days, with a washout period between each treatment.

Key Procedures:
  • Subject Population: Patients with stable chronic heart failure.

  • Drug Administration: Intravenous bolus and/or continuous infusion of the study drugs.

  • Measurements:

    • Urine Collection: Timed urine samples were collected to measure volume and electrolyte concentrations (sodium, potassium, chloride).

    • Blood Sampling: Blood samples were drawn at specified intervals to determine serum electrolyte levels, including sodium.

    • Free Water Clearance Calculation: Calculated from urine and serum osmolality to quantify electrolyte-free water excretion.

    • Hemodynamic Monitoring: Blood pressure and heart rate were monitored throughout the study.

Experimental_Workflow Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment A (e.g., Conivaptan IV) Randomization->Treatment_A Data_Collection Data Collection (Urine Output, Serum Electrolytes, Free Water Clearance, Hemodynamics) Treatment_A->Data_Collection Treatment_B Treatment B (e.g., Furosemide IV) Treatment_B->Data_Collection Washout Washout Period Crossover Crossover Washout->Crossover Crossover->Treatment_B Data_Collection->Washout Data_Analysis Data Analysis Data_Collection->Data_Analysis

A generalized experimental workflow for a crossover clinical trial.

Comparative Effects on Key Parameters

FeatureThis compoundFurosemide
Primary Mechanism Vasopressin V2 Receptor Antagonist[1]Na+-K+-2Cl- Cotransporter Inhibitor[3]
Site of Action Renal Collecting Ducts[2]Thick Ascending Limb of the Loop of Henle[3]
Effect on Water Excretion Promotes excretion of electrolyte-free water (aquaresis)[2]Promotes excretion of water and electrolytes (diuresis)[3]
Effect on Urine Osmolality Decreases urine osmolalityIncreases urine osmolality initially, then can decrease
Effect on Serum Sodium Tends to increase serum sodium levels[2]Can lead to hyponatremia due to sodium loss
Effect on Urinary Sodium Minimal to no increase in sodium excretion[5]Significant increase in sodium excretion[5]
Effect on Free Water Clearance Increases free water clearanceCan have a variable effect, may be negative

Adverse Effects

Both medications have distinct adverse effect profiles that are directly related to their mechanisms of action.

Adverse EffectThis compoundFurosemide
Electrolyte Imbalance Hypernatremia (if water intake is insufficient), HypokalemiaHypokalemia, Hyponatremia, Hypomagnesemia, Hypocalcemia
Volume Status DehydrationDehydration, Hypovolemia
Most Common Infusion site reactions, headache, pyrexia[6]Dizziness, lightheadedness, blurred vision
Serious Osmotic demyelination syndrome (if serum sodium is corrected too rapidly)Ototoxicity (especially with high doses or rapid IV administration)

Conclusion

This compound and furosemide are effective agents for increasing urine output, but their differing mechanisms of action lead to distinct clinical profiles. Conivaptan's ability to induce aquaresis makes it a valuable tool for managing euvolemic and hypervolemic hyponatremia by promoting the excretion of excess water without significant electrolyte loss. Furosemide, a potent natriuretic and diuretic, is highly effective in managing fluid overload in conditions such as heart failure, though it carries a greater risk of electrolyte disturbances. The choice between these agents depends on the specific clinical scenario, the patient's underlying condition, and the desired therapeutic outcome regarding both fluid and electrolyte balance. Further research into the combined use of these agents may reveal synergistic effects that could optimize the management of complex fluid and electrolyte disorders.[5]

References

In Vivo Comparison of V1a and V2 Receptor Antagonism by Conivaptan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the V1a and V2 receptor antagonism by conivaptan (B1669423) hydrochloride, supported by experimental data. Conivaptan is a nonpeptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1] The V1a receptor is primarily found on vascular smooth muscle cells and in the myocardium, where its stimulation leads to vasoconstriction and myocyte hypertrophy.[2] The V2 receptor is located in the renal collecting ducts and mediates antidiuresis through water retention.[1][2]

Quantitative Data Summary

The antagonistic properties of conivaptan hydrochloride have been quantified in various studies, demonstrating its dual action with a higher affinity for the V2 receptor.

ParameterReceptorValueSpeciesSource
Binding Affinity (Ki) V1a6.30 nmol/LHuman[2]
V21.10 nmol/LHuman[2]
Receptor Affinity Ratio V2:V1a~10:1-[3]

Table 1: In Vitro Binding Affinities of this compound. This table summarizes the in vitro binding affinities (Ki) of conivaptan for human V1a and V2 receptors, highlighting its approximately tenfold higher affinity for the V2 receptor.[2][3]

ParameterPlaceboConivaptan (10 mg)Conivaptan (20 mg)Conivaptan (40 mg)Source
Change in Pulmonary Capillary Wedge Pressure (mmHg) -2.6 ± 0.7--5.4 ± 0.7-4.6 ± 0.7[2]
Change in Right Atrial Pressure (mmHg) -2.0 ± 0.4--3.7 ± 0.4-3.5 ± 0.4[2]
Urine Output (mL/hour) -11 ± 1768 ± 17152 ± 19176 ± 18[2]

Table 2: Hemodynamic and Aquaretic Effects of a Single Intravenous Dose of Conivaptan in Patients with Advanced Heart Failure. This table presents data from a clinical trial in patients with advanced heart failure, demonstrating the dose-dependent effects of conivaptan on hemodynamic parameters (indicative of V1a antagonism) and urine output (indicative of V2 antagonism).[2]

ParameterControlConivaptan (0.1 mg/kg)Conivaptan (1 mg/kg)Source
Change in Blood Sodium Concentration -Significant IncreaseSignificant Increase[4]
Change in Plasma Osmolality -Significant IncreaseSignificant Increase[4]

Table 3: Effects of Intravenous Conivaptan in a Rat Model of Syndrome of Inappropriate Antidiuretic Hormone (SIADH). This table summarizes the effects of intravenous conivaptan on blood sodium concentration and plasma osmolality in a rat model of SIADH, demonstrating the in vivo efficacy of V2 receptor antagonism.[4]

Signaling Pathways

The distinct downstream effects of V1a and V2 receptor activation are initiated by different G-protein coupling and subsequent signaling cascades.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Gq11 Gq/11 Protein V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction V2_Signaling_Pathway cluster_membrane Cell Membrane (Kidney Collecting Duct) cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion promotes Water_Reabsorption Increased Water Reabsorption AQP2_insertion->Water_Reabsorption Experimental_Workflow cluster_V2_assessment V2 Antagonism Assessment (SIADH Model) cluster_V1a_assessment V1a Antagonism Assessment (Hemodynamics) A1 Induce SIADH in Rats (AVP infusion + water loading) A2 Administer Intravenous Conivaptan A1->A2 A3 Collect Blood and Urine Samples A2->A3 A4 Measure Serum Na⁺, Plasma Osmolality, Urine Output & Osmolality A3->A4 B1 Implant Telemetry Transmitters in Rats B2 Administer Intravenous Conivaptan B1->B2 B3 Continuously Monitor Blood Pressure and Heart Rate B2->B3 B4 Analyze Changes in Hemodynamic Parameters B3->B4

References

A Comparative Guide to HPLC Methods for the Quantification of Conivaptan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantitative determination of conivaptan (B1669423) hydrochloride, a vasopressin receptor antagonist. The focus is on validated High-Performance Liquid Chromatography (HPLC) methods, offering insights into their performance, protocols, and applicability in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) for Conivaptan Hydrochloride Analysis

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For this compound, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been the most prominently reported method, especially for its quantification in biological matrices. This guide will compare the established HPLC-MS/MS methods and discuss the potential application of HPLC with Ultraviolet (UV) detection as a viable alternative.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of validated HPLC-MS/MS methods for this compound quantification. While no specific validated RP-HPLC-UV or UV spectrophotometric methods were identified for this compound in the reviewed literature, a qualitative comparison is provided based on the general capabilities of these techniques.

ParameterHPLC-MS/MS Method 1HPLC-MS/MS Method 2RP-HPLC-UV (Hypothetical)UV-Spectrophotometry (Hypothetical)
Linearity Range 1–500 ng/mL[1]5–500 ng/mLExpected to be in the µg/mL rangeExpected to be in the µg/mL range
Correlation Coefficient (r²) >0.99[1]0.9977 - 0.9998Typically >0.999Typically >0.99
Accuracy (% Recovery) Intra-batch: 0.5–1.1%Not explicitly statedGenerally 98-102%Generally 98-102%
Precision (%RSD) Intra-batch: ≤5.7%; Inter-batch: ≤6.8%Not explicitly statedTypically <2%Typically <2%
Limit of Detection (LOD) Not explicitly stated1.52 ng/mL (human plasma)Higher than HPLC-MS/MSHigher than HPLC methods
Limit of Quantification (LOQ) 1 ng/mLNot explicitly statedHigher than HPLC-MS/MSHigher than HPLC methods
Specificity/Selectivity High (mass-based detection)High (mass-based detection)Moderate (retention time-based)Low (prone to interference)
Instrumentation Cost HighHighModerateLow
Complexity of Operation HighHighModerateLow
Suitability for Biological Matrices ExcellentExcellentModerate (may require extensive cleanup)Low (high interference)

Experimental Protocols

Validated HPLC-MS/MS Method for this compound in Human Plasma

This protocol is a composite based on published, validated methods.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard (e.g., conivaptan-d4).

  • Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant for injection into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in acetonitrile–water (1:9, v/v).

  • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (9:1, v/v).

  • Gradient Elution: A gradient program is typically used to ensure optimal separation.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 20°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive-mode electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM).

Hypothetical RP-HPLC-UV Method

While a specific validated method for this compound using UV detection was not found, a general protocol can be outlined based on standard practices.

1. Sample Preparation

  • For pharmaceutical formulations, dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute to the appropriate concentration.

  • For biological samples, a more rigorous cleanup such as liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering substances.

2. Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for reversed-phase chromatography.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV spectrum of conivaptan would need to be determined to select the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method, ensuring its suitability for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase) A->B C Optimize Separation B->C D Specificity/ Selectivity C->D E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Routine Analysis K->L M Stability Studies L->M N Pharmacokinetic Studies L->N

Caption: A flowchart of the HPLC method development and validation process.

Logical Relationship of Method Choice

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available resources. The following diagram illustrates the decision-making process.

Method_Selection Start Start: Need to Quantify This compound Matrix Sample Matrix? Start->Matrix Sensitivity High Sensitivity Required (ng/mL)? Matrix->Sensitivity Biological (e.g., Plasma) UV_Spec Consider UV-Spectrophotometry Matrix->UV_Spec Pharmaceutical Formulation Resources Access to LC-MS/MS? Sensitivity->Resources Yes HPLC_UV Consider RP-HPLC-UV Sensitivity->HPLC_UV No HPLC_MSMS Choose HPLC-MS/MS Resources->HPLC_MSMS Yes Resources->HPLC_UV No Develop_Method Develop and Validate Appropriate Method HPLC_MSMS->Develop_Method HPLC_UV->Develop_Method UV_Spec->Develop_Method

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

For the quantification of this compound, particularly in complex biological matrices, validated HPLC-MS/MS methods offer superior sensitivity and selectivity. The detailed protocols and performance data presented provide a solid foundation for researchers to implement these methods. While dedicated RP-HPLC-UV methods have not been prominently published, this technique remains a viable, more accessible alternative for the analysis of bulk drug and pharmaceutical formulations, provided a method is developed and validated according to ICH guidelines. The choice of method should be guided by the specific analytical requirements, sample matrix, and available instrumentation.

References

Assessing the Long-Term Renal Effects of Conivaptan Hydrochloride Versus Placebo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the available clinical data reveals a significant gap in the understanding of the long-term renal effects of conivaptan (B1669423) hydrochloride. Existing research predominantly focuses on short-term efficacy and safety in the management of hyponatremia, leaving the long-term consequences on kidney function largely un-investigated. This guide provides a comprehensive comparison based on the available short-term data and highlights the crucial need for further long-term studies.

Conivaptan hydrochloride is a dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors. Its primary therapeutic action in treating euvolemic and hypervolemic hyponatremia stems from its antagonism of the V2 receptors in the renal collecting ducts.[1][2][3] This action inhibits the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, leading to a decrease in water reabsorption and a subsequent increase in free water excretion, a process known as aquaresis.[1][2] While effective in raising serum sodium levels in the short term, the potential long-term impact of this induced aquaresis on renal function remains a key area of concern that is yet to be addressed by dedicated long-term clinical trials.[4]

Quantitative Data from Short-Term Clinical Trials

The following tables summarize the key renal and related efficacy parameters from short-term, placebo-controlled clinical trials of intravenous and oral conivaptan. It is important to note that the treatment duration in these studies was typically limited to 4-5 days.

Table 1: Efficacy Outcomes of Intravenous Conivaptan (40 mg/day) vs. Placebo over 4 Days

ParameterConivaptan (40 mg/day)Placebop-value
Mean Change in Serum [Na+] from Baseline (mEq/L)6.3 ± 0.70.8 ± 0.8< 0.001
Median Time to Confirmed ≥4 mEq/L Increase in Serum [Na+] (hours)~24Not Estimated< 0.001
Change in Effective Water Clearance on Day 1 (mL)1984 ± 1559.4-332.3 ± 434.1< 0.05

Data compiled from a multicenter, double-blind, placebo-controlled study in patients with euvolemic or hypervolemic hyponatremia.[4][5]

Table 2: Efficacy Outcomes of Oral Conivaptan vs. Placebo over 5 Days

ParameterConivaptan (40 mg/day)Conivaptan (80 mg/day)Placebop-value (vs. Placebo)
Least-Squares Mean Change in Serum [Na+] from Baseline (mEq/L)6.48.23.40.002 (for 80 mg/day)
Median Time to Confirmed ≥4 mEq/L Increase in Serum [Na+] (hours)27.512.171.70.044 (for 40 mg/day), 0.002 (for 80 mg/day)
Change in Effective Water Clearance on Day 1 (mL)974 ± 12331342 ± 1143-12 ± 464Significant

Data from a 5-day placebo-controlled, randomized, double-blind study.[4][6]

Table 3: Reported Renal and Related Adverse Events in Short-Term Studies

Adverse EventConivaptanPlacebo
Renal DysfunctionMore frequent (specific data not consistently provided)Less frequent
HypotensionMore frequentLess frequent
Postural HypotensionMore frequentLess frequent
PyrexiaMore frequentLess frequent
HyperkalemiaMore frequentLess frequent

Qualitative summary from short-term clinical trials.[5]

Experimental Protocols

The methodologies employed in the key short-term clinical trials assessing conivaptan provide a framework for understanding the existing data and for designing future long-term studies.

Protocol for a Multicenter, Double-Blind, Placebo-Controlled Study of Intravenous Conivaptan
  • Objective: To evaluate the efficacy and safety of intravenous conivaptan in the treatment of euvolemic and hypervolemic hyponatremia.[5]

  • Study Design: Patients were stratified by volume status and randomized to receive either placebo or one of two dosages of conivaptan.[5]

  • Intervention:

    • A loading dose of conivaptan (e.g., 20 mg) or placebo was administered as a 30-minute intravenous infusion.[5]

    • This was followed by a continuous intravenous infusion of conivaptan (e.g., 40 mg/day or 80 mg/day) or placebo for 96 hours.[5]

    • The infusion site was recommended to be a large vein and rotated every 24 hours to minimize infusion-site reactions.

  • Key Assessments:

    • Serum sodium concentrations were measured at baseline and at regular intervals throughout the 4-day treatment period.[5]

    • Urine output and osmolality were monitored to calculate effective water clearance.

    • Safety and tolerability were assessed through monitoring of adverse events, vital signs, clinical laboratory measurements (including serum creatinine (B1669602) and BUN), and electrocardiograms.[5]

  • Primary Efficacy Endpoint: The primary outcome was typically the change from baseline in the area under the curve for serum sodium concentration over the treatment duration.[7]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Conivaptan in the Renal Collecting Duct

G cluster_blood Blood Vessel cluster_cell Collecting Duct Principal Cell cluster_lumen Collecting Duct Lumen (Urine) AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel Promotes insertion into apical membrane Free_Water_Excretion Increased Free Water Excretion AQP2_channel->Free_Water_Excretion Leads to Conivaptan Conivaptan Conivaptan->V2R Blocks Water Water Water->AQP2_channel Reabsorption

Caption: Mechanism of action of conivaptan in the renal collecting duct.

Experimental Workflow of a Placebo-Controlled Conivaptan Clinical Trial

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 4 Days) cluster_assessment Assessment cluster_analysis Data Analysis Screening Patient Screening (Euvolemic/Hypervolemic Hyponatremia) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Serum Na+, Renal Function, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Placebo_Group Placebo Group (IV Infusion) Randomization->Placebo_Group Conivaptan_Group Conivaptan Group (IV Infusion) Randomization->Conivaptan_Group Monitoring Daily Monitoring (Serum Na+, Vitals, Adverse Events) Placebo_Group->Monitoring Conivaptan_Group->Monitoring Analysis Statistical Analysis (Primary & Secondary Endpoints) Monitoring->Analysis

Caption: Generalized workflow of a randomized, placebo-controlled clinical trial of conivaptan.

Discussion and Future Directions

The available evidence from short-term studies demonstrates that conivaptan effectively increases serum sodium levels by promoting aquaresis.[4][7] However, the impact of this physiological alteration on long-term renal health is unknown. Concerns have been raised that excessive aquaresis could potentially lead to hypovolemia and subsequent acute kidney injury, particularly in vulnerable patient populations.[4] The increased incidence of renal dysfunction as an adverse event in some short-term trials, although not well quantified in the available literature, underscores the need for cautious interpretation and further investigation.[5]

For researchers, scientists, and drug development professionals, the critical takeaway is the pressing need for well-designed, long-term, placebo-controlled studies to definitively assess the renal safety profile of conivaptan. Such studies should include comprehensive monitoring of renal function parameters, including glomerular filtration rate, serum creatinine, and blood urea (B33335) nitrogen, over an extended follow-up period. Furthermore, the identification of biomarkers that could predict which patients are at a higher risk of developing renal complications during conivaptan therapy would be invaluable for optimizing patient selection and ensuring the safe use of this potent therapeutic agent. Until such data are available, the long-term renal effects of this compound will remain an important and unanswered clinical question.

References

Comparative Pharmacokinetics of Oral vs. Intravenous Conivaptan Hydrochloride in Research Animals: A Guideline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of conivaptan (B1669423) hydrochloride when administered orally versus intravenously in research animals. While direct, publicly available head-to-head comparative studies in a single animal species with comprehensive pharmacokinetic parameters are limited, this document synthesizes available information from regulatory documents and related publications to offer insights into the behavior of conivaptan across different administration routes.

Executive Summary

Data Presentation: Pharmacokinetic Parameters

Due to the limited availability of direct comparative preclinical data, the following table includes human pharmacokinetic data to provide a general reference for the expected differences between oral and intravenous administration. It is important to note that pharmacokinetic parameters can vary significantly between species.

Pharmacokinetic ParameterOral Administration (Human)Intravenous Administration (Human)Intravenous Administration (Rats)Oral Administration (Rats)Intravenous Administration (Dogs)Oral Administration (Dogs)
Dose 60 mg20 mg loading doseData not availableData not availableData not availableData not available
Cmax (Maximum Concentration) 664 ng/dL[1]619 ng/mL[1]Data not availableData not availableData not availableData not available
Tmax (Time to Maximum Concentration) Data not availableEnd of loading dose[2]Data not availableData not availableData not availableData not available
AUC (Area Under the Curve) Data not availableData not availableData not availableData not availableData not availableData not available
t½ (Half-life) 5.6 hours[1]5.0 hours[2]Data not availableData not availableData not availableData not available
Absolute Bioavailability 44%[1]100% (by definition)Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for a direct comparative study in research animals are not publicly available. However, a typical experimental design to determine the comparative pharmacokinetics and oral bioavailability of a compound like conivaptan would involve the following steps:

1. Animal Model:

  • Species: Beagle dogs or Sprague-Dawley rats are commonly used for pharmacokinetic studies.

  • Health Status: Healthy, adult male and female animals are used. Animals are fasted overnight before dosing.

2. Dosing:

  • Intravenous (IV) Administration: A single bolus dose of conivaptan hydrochloride, dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water for injection, with pH adjustment), is administered intravenously. The dose is selected based on expected therapeutic concentrations.

  • Oral (PO) Administration: A single dose of this compound, formulated as a solution or suspension in a vehicle like polyethylene (B3416737) glycol or carboxymethyl cellulose, is administered via oral gavage. The oral dose is typically higher than the IV dose to account for incomplete absorption.

3. Blood Sampling:

  • Serial blood samples are collected from a suitable vein (e.g., jugular vein) at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

4. Bioanalysis:

  • Plasma concentrations of conivaptan are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Animal_Selection Animal Selection (e.g., Rats or Dogs) Fasting Overnight Fasting Animal_Selection->Fasting IV_Admin Intravenous (IV) Administration Fasting->IV_Admin Oral_Admin Oral (PO) Administration Fasting->Oral_Admin Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling Oral_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Bioanalysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Bioavailability Calculation

G cluster_calc Calculation AUC_IV AUC_IV (Area Under the Curve from IV Administration) Ratio_AUC Dose-Normalized AUC Ratio AUC_IV->Ratio_AUC AUC_Oral AUC_Oral (Area Under the Curve from Oral Administration) AUC_Oral->Ratio_AUC Dose_IV Dose_IV (Intravenous Dose) Dose_IV->Ratio_AUC Dose_Oral Dose_Oral (Oral Dose) Dose_Oral->Ratio_AUC Bioavailability Absolute Oral Bioavailability (F%) Ratio_AUC->Bioavailability (AUC_Oral / AUC_IV) * (Dose_IV / Dose_Oral) * 100

Caption: Logical relationship for determining absolute oral bioavailability.

References

Safety Operating Guide

Navigating the Safe Disposal of Conivaptan Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. Conivaptan Hydrochloride, a potent vasopressin receptor antagonist, is classified as a hazardous drug due to its reproductive toxicity, necessitating stringent disposal protocols to protect both personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with regulatory frameworks and promoting a culture of safety.

Regulatory Framework

The disposal of this compound is governed by a multi-tiered regulatory landscape. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management through the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, state and local regulations may impose more stringent requirements.[1][4] It is imperative that all disposal activities comply with these applicable laws. A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceuticals down the drain.[2]

Hazard Profile of this compound

Understanding the hazard profile of a compound is the first step in safe handling and disposal. The Safety Data Sheet (SDS) for this compound identifies it as a health hazard (GHS08), specifically noting that it is "suspected of damaging fertility or the unborn child".[5][6] This underscores the need for meticulous handling and disposal to prevent occupational exposure and environmental contamination.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Reproductive Toxicity (Category 2)GHS08 Health HazardWarningH361: Suspected of damaging fertility or the unborn child[5]

Step-by-Step Disposal Procedures

Adherence to a standardized disposal procedure is paramount. The following steps outline the recommended protocol for the disposal of this compound from a laboratory setting.

1. Segregation and Waste Identification:

  • All materials contaminated with this compound, including unused or expired product, empty vials, syringes, personal protective equipment (PPE) like gloves and gowns, and cleaning materials, must be segregated as hazardous waste.[7][8][9]

  • This waste should be classified as non-RCRA hazardous pharmaceutical waste unless it meets specific RCRA hazardous waste criteria (e.g., ignitability, corrosivity, reactivity, toxicity).[10] However, as a best practice, it is often managed as hazardous waste.[7]

2. Waste Collection and Containerization:

  • Collect all this compound waste in designated, leak-proof, and puncture-resistant containers.[11]

  • Containers must be clearly labeled as "Hazardous Drug Waste" or with similar wording that clearly identifies the contents.[11] The label should also include the name of the chemical.

  • Ensure containers are kept closed when not in use.[11]

3. Storage:

  • Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to manage any potential leaks.

4. Disposal:

  • Do not dispose of this compound waste in regular trash or down the sewer system. [2][5]

  • The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.[2][3]

  • Engage a licensed hazardous waste disposal vendor to transport and dispose of the waste in accordance with federal, state, and local regulations.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and restrict access.

  • Wear appropriate PPE, including double gloves, a gown, and eye protection, before attempting to clean the spill.[8][9]

  • Use a spill kit specifically designed for hazardous drugs.

  • Collect all spill residue and contaminated cleaning materials and place them in the designated hazardous drug waste container.[7][12]

Experimental Protocol: Decontamination of Work Surfaces

  • Initial Cleaning: Wipe down the contaminated surface with a disposable towel saturated with a suitable laboratory detergent solution to remove any visible powder or residue.

  • Deactivating Agent: While a specific deactivating agent is not defined, a common practice for many hazardous drugs involves using a solution of sodium hypochlorite (B82951) (bleach), followed by a neutralizing agent like sodium thiosulfate. However, the compatibility of these agents with this compound and the work surface should be verified.

  • Rinsing: Thoroughly rinse the surface with purified water to remove any residual cleaning or deactivating agents.

  • Final Wipe Down: Perform a final wipe down with a clean, disposable towel.

  • Waste Disposal: All materials used for decontamination (towels, wipes) must be disposed of as hazardous drug waste.

This protocol should be validated for effectiveness within your institution's safety framework.

dot graph "Conivaptan_Hydrochloride_Disposal_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Waste Generation & Segregation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_1" { label = "Containerization & Labeling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_2" { label = "Storage & Disposal"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_3" { label = "Prohibited Disposal Routes"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

segregate -> container; label_container -> store; segregate -> no_sewer [style=dashed, color="#EA4335"]; segregate -> no_trash [style=dashed, color="#EA4335"]; } Diagram of the this compound disposal workflow.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment, and fostering a robust safety culture.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conivaptan Hydrochloride
Reactant of Route 2
Reactant of Route 2
Conivaptan Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.